molecular formula C11H12O4 B13100500 3-(2-Carboxyethyl)-2-methylbenzoic acid

3-(2-Carboxyethyl)-2-methylbenzoic acid

Katalognummer: B13100500
Molekulargewicht: 208.21 g/mol
InChI-Schlüssel: MIEVSVGUGZWYQF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-(2-Carboxyethyl)-2-methylbenzoic acid (CAS 1624262-43-6) is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol . As a derivative of o-toluic acid (2-methylbenzoic acid), it features a benzoic acid core that is disubstituted with a methyl group and a carboxyethyl chain, making it a versatile intermediate for chemical synthesis and pharmaceutical research . This dicarboxylic compound is particularly valuable in medicinal chemistry and organic synthesis as a building block for the preparation of more complex molecules. Its structure allows for further functionalization at multiple sites, enabling researchers to develop novel compounds for various applications. Researchers can utilize this product as a precursor in the synthesis of peptides, heterocyclic compounds, or specialized polymers. It is offered for Research Use Only (RUO) and is strictly intended for laboratory research purposes. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. Please refer to the material safety data sheet (MSDS) for safe handling and storage instructions.

Eigenschaften

Molekularformel

C11H12O4

Molekulargewicht

208.21 g/mol

IUPAC-Name

3-(2-carboxyethyl)-2-methylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-7-8(5-6-10(12)13)3-2-4-9(7)11(14)15/h2-4H,5-6H2,1H3,(H,12,13)(H,14,15)

InChI-Schlüssel

MIEVSVGUGZWYQF-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(C=CC=C1C(=O)O)CCC(=O)O

Herkunft des Produkts

United States
Foundational & Exploratory

3-(2-Carboxyethyl)-2-methylbenzoic acid chemical structure and physical properties

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to 3-(2-Carboxyethyl)-2-methylbenzoic Acid: Structure, Predicted Properties, and Synthetic Strategy

Introduction

In the landscape of chemical research and drug development, the exploration of novel molecular scaffolds is a cornerstone of innovation. This guide focuses on 3-(2-carboxyethyl)-2-methylbenzoic acid, a dicarboxylic acid derivative of toluene. It is important to note that this compound is not widely cataloged in commercial databases, suggesting it is a novel or infrequently synthesized molecule. Therefore, this document moves beyond a simple recitation of known data. Instead, it leverages fundamental principles of organic chemistry and data from analogous structures to provide a predictive overview of its chemical and physical properties, a proposed synthetic pathway, and potential applications. This approach is designed to equip researchers and drug development professionals with the foundational knowledge to synthesize, characterize, and evaluate this unique chemical entity.

Benzoic acid and its derivatives are pivotal in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals with activities ranging from anti-inflammatory to antimicrobial.[1] The introduction of multiple functional groups, as seen in the topic molecule, offers the potential for complex interactions with biological targets and the creation of novel materials.

Chemical Structure and Nomenclature

The compound , 3-(2-carboxyethyl)-2-methylbenzoic acid, possesses a benzene ring substituted with three groups: a carboxylic acid group, a methyl group, and a 2-carboxyethyl group.

  • Systematic IUPAC Name: 3-(2-Carboxyethyl)-2-methylbenzoic acid

  • Molecular Formula: C₁₁H₁₂O₄

  • Molecular Weight: 208.21 g/mol

The structure is characterized by a benzoic acid core, with a methyl group at the C2 position and a propanoic acid substituent at the C3 position.

Caption: Chemical structure of 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Predicted Physical and Chemical Properties

The physical and chemical properties of a molecule are dictated by its structure. For 3-(2-carboxyethyl)-2-methylbenzoic acid, we can predict its characteristics based on the properties of benzoic acid, dicarboxylic acids, and the influence of its specific substituents.[2][3]

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value/CharacteristicRationale
Appearance White crystalline solidMost aromatic carboxylic acids are white crystalline solids at room temperature.[2]
Melting Point 150-180 °CThe presence of two carboxylic acid groups allows for strong hydrogen bonding, likely resulting in a relatively high melting point compared to monosubstituted benzoic acids.[2]
Boiling Point > 300 °C (with decomposition)Dicarboxylic acids generally have high boiling points but often decompose before boiling at atmospheric pressure.
Solubility Sparingly soluble in cold water; more soluble in hot water and polar organic solvents (e.g., ethanol, acetone).The two polar carboxylic acid groups will enhance water solubility compared to toluene, but the aromatic ring and the ethyl chain will limit it. Increased temperature should improve solubility.[2][3]
pKa Values pKa₁ ≈ 3.5 - 4.0, pKa₂ ≈ 5.0 - 5.5The carboxylic acid on the benzene ring will be the stronger acid due to the electron-withdrawing effect of the aromatic system. The alkyl carboxylic acid will be weaker. The methyl group's electron-donating nature might slightly decrease the acidity of the benzoic acid moiety compared to unsubstituted benzoic acid (pKa ≈ 4.2).[4]

Proposed Synthetic Pathway

Given the absence of a commercially available source, a de novo synthesis is required. A plausible synthetic route could involve a cross-coupling reaction to introduce the carboxyethyl chain, followed by oxidation of a methyl group to the carboxylic acid. A more direct approach might start with a pre-functionalized benzene ring.

Here, we propose a multi-step synthesis starting from 2-bromo-3-methylaniline.

Sources

CAS 1624262-43-6 molecular weight and exact mass calculation

Author: BenchChem Technical Support Team. Date: April 2026

High-Precision Mass Determination and Analytical Characterization of CAS 1624262-43-6

Executive Summary and Structural Significance

In modern drug development and analytical chemistry, the precise characterization of molecular entities is foundational to downstream pharmacological success. This technical guide explores the exact mass calculation and high-resolution mass spectrometry (HRMS) workflows for CAS 1624262-43-6 , chemically designated as 3-(2-Carboxyethyl)-2-methylbenzoic acid [1].

Structurally, this compound is a dicarboxylic acid featuring a benzene ring substituted with a primary carboxylic acid, a methyl group, and a 2-carboxyethyl (propanoic acid) moiety. The presence of two distinct acidic functional groups dictates its behavior in liquid chromatography-mass spectrometry (LC-MS), requiring specific ionization parameters to prevent signal suppression while maintaining chromatographic integrity[2].

Theoretical Mass Calculations: Average vs. Exact Mass

A common pitfall in early-stage analytical workflows is the conflation of average molecular weight with exact monoisotopic mass. While average mass (calculated using the weighted average of all naturally occurring isotopes) is useful for bulk stoichiometric calculations, it has no physical meaning in HRMS[3]. Mass spectrometers detect individual ions; therefore, we must calculate the exact monoisotopic mass using only the most abundant isotope of each constituent element (e.g., ^12^C, ^1^H, ^16^O)[4].

The empirical formula for CAS 1624262-43-6 is C11H12O~4 [1]. The quantitative derivation of its mass is summarized in Table 1.

Table 1: Isotopic Composition and Mass Contributions for C11H12O~4

ElementPrimary IsotopeExact Mass (Da)QuantityTotal Exact Mass (Da)
Carbon^12^C12.00000011132.000000
Hydrogen^1^H1.0078251212.093900
Oxygen^16^O15.994915463.979660
Total Monoisotopic Mass 208.073560

Note: The average molecular weight of this compound is 208.21 g/mol . The difference between the nominal integer mass (208 Da) and the exact mass (208.0736 Da) yields a mass defect of +0.0736 Da, which is critical for distinguishing this molecule from isobaric interferences.

Mass_Logic A Empirical Formula C11H12O4 B Nominal Mass 208 Da A->B Integer Mass C Exact Monoisotopic Mass 208.0736 Da A->C Exact Isotope Mass D Mass Defect +0.0736 Da B->D C->D E HRMS Validation (< 5 ppm Error) C->E Target m/z

Figure 2: Logical relationship between empirical formula, mass types, and HRMS validation.

Experimental Workflow: LC-HRMS Protocol for Dicarboxylic Acids

Causality in Method Design

Because CAS 1624262-43-6 contains two carboxylic acid moieties, it is highly amenable to negative-ion electrospray ionization (ESI-)[5]. A fundamental paradox in LC-MS analysis of carboxylic acids is that acidic mobile phases (e.g., 0.1% formic acid) yield the best reversed-phase chromatographic resolution but heavily suppress deprotonation, thereby destroying ionization efficiency[2].

To resolve this, our protocol employs a volatile 10 mM ammonium acetate buffer (pH ~6.8). This specific choice maintains a near-neutral pH, ensuring both sharp peak shapes on a C18 column and optimal deprotonation to form [M-H]^-^ and [M-2H]^2-^ ions[6].

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system. By monitoring both the primary ion and its isotopic distribution, the method internally verifies the carbon count of the analyte.

Phase 1: Sample Preparation

  • Stock Solution: Dissolve 1.0 mg of CAS 1624262-43-6 in 1.0 mL of LC-MS grade Methanol to yield a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 (v/v) mixture of Methanol and LC-MS grade H2O.

Phase 2: Liquid Chromatography (LC) Separation

  • Column: Use a sub-2 µm C18 column (e.g., 2.1 x 50 mm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in H2O (pH unadjusted, ~6.8).

  • Mobile Phase B: 100% LC-MS grade Methanol.

  • Gradient: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

Phase 3: Q-TOF Mass Spectrometry (ESI-)

  • Ionization Mode: Negative Electrospray Ionization (ESI-).

  • Source Parameters: Set capillary voltage to 3.0 kV, drying gas temperature to 250°C, and nebulizer pressure to 40 psi.

  • Mass Range: Acquire full-scan data from m/z 50 to 500.

LC_HRMS_Workflow N1 1. Sample Preparation (Dilution in MeOH/H2O) N2 2. LC Separation (Reversed-Phase, NH4Ac) N1->N2 N3 3. ESI(-) Ionization (Deprotonation of -COOH) N2->N3 N4 4. Q-TOF Mass Analyzer (High-Resolution Separation) N3->N4 N5 5. Data Processing (Exact Mass & Isotope Pattern) N4->N5

Figure 1: Step-by-step LC-HRMS workflow for analyzing CAS 1624262-43-6 in negative ESI mode.

Data Processing and Self-Validation

To confirm the identity of the compound, the mass spectrometer's data system must validate the experimental m/z against the theoretical m/z with a mass error of less than 5 parts-per-million (ppm).

The mass of a proton (H^+) is 1.007276 Da (accounting for the electron retained by the molecule). Therefore, the theoretical m/z values for the target ions are calculated as shown in Table 2.

Table 2: Target Ions for HRMS Validation (ESI-Negative Mode)

Ion SpeciesFormulaTheoretical m/zCausality / Analytical Significance
[M-H]^-^ C11H11O4^-^207.0663 Primary deprotonation of the benzoic acid group.
[M-2H]^2-^ C11H10O4^2-^103.0295 Secondary deprotonation due to the dicarboxylic nature of the molecule.
[M-H+^13^C]^-^ ^13^C1C10H11O4^-^208.0696 M+1 isotope peak. Its relative abundance (~12.1%) self-validates the presence of exactly 11 carbon atoms.

Validation Logic: If the peak at m/z 207.0663 is detected, the software must automatically check the M+1 peak at m/z 208.0696. Because carbon-13 has a natural abundance of 1.1%, a molecule with 11 carbons will exhibit an M+1 peak at approximately 12.1% (11 × 1.1%) the intensity of the monoisotopic peak. If this isotopic ratio holds true, the protocol self-validates the empirical formula C11H12O4, ruling out isobaric contaminants.

References

  • BioChemCalc. "Exact Mass Calculator | Fast & Free - BioChemCalc." Retrieved from: [Link][4]

  • LCGC International. "Accurate Mass: Why It's the Best Solution for Metabolite Identification in Discovery, Development, and Clinical Applications." Retrieved from:[Link][3]

  • National Institutes of Health (PMC). "Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices." Retrieved from:[Link][6]

  • National Institutes of Health (PMC). "Enhancing detection and characterization of lipids using charge manipulation in electrospray ionization-tandem mass spectrometry." Retrieved from: [Link][2]

  • Analytical Chemistry (ACS Publications). "Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer." Retrieved from: [Link][5]

Sources

Comprehensive Safety Data Sheet (SDS) and Handling Protocols for 3-(2-Carboxyethyl)-2-methylbenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug development, I approach the handling of specialized bifunctional building blocks not as a rote compliance exercise, but as an integrated system of structural understanding and risk mitigation. 3-(2-Carboxyethyl)-2-methylbenzoic acid (Molecular Formula: C11H12O4) is a highly versatile aromatic dicarboxylic acid. It features both a rigid benzoic acid moiety and a flexible propanoic acid side chain, sterically modulated by an ortho-methyl group.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, safety data, and self-validating laboratory workflows required to handle this compound safely and effectively.

Physicochemical Profiling & Structural Causality

To predict the behavior and hazards of 3-(2-Carboxyethyl)-2-methylbenzoic acid, we must analyze its structural analogs. According to data established for structural relatives like [1] and [2], the presence of dual carboxylic acid groups fundamentally dictates the compound's reactivity, solubility, and toxicity profile.

The ortho-methyl group provides steric hindrance to the benzoic acid moiety, effectively making the aliphatic carboxylic acid more accessible for nucleophilic attack during synthetic esterification or amidation. Furthermore, the distinct pKa values of the two acidic protons mean that the compound will ionize in a stepwise manner in aqueous environments, directly impacting its partition coefficient (LogP) and biological membrane permeability.

Quantitative Data Summary
PropertyValueCausality / Experimental Implication
Molecular Formula C11H12O4Bifunctional acid; requires exactly 2 equivalents of base for complete neutralization.
Molecular Weight 208.21 g/mol Critical for stoichiometric calculations and equivalent weight determination.
Predicted pKa1 ~4.2 (Benzoic -COOH)Resonance stabilization with the aromatic ring makes this proton more acidic.
Predicted pKa2 ~4.8 (Aliphatic -COOH)Lack of direct ring conjugation results in a weaker acid, requiring higher pH for full deprotonation.
Estimated LogP ~1.8 - 2.1Moderate lipophilicity; poses a dermal penetration risk if dissolved in carrier solvents like DMSO.

Safety Data Sheet (SDS) Core Directives

In accordance with the [3], the safety profile of this compound is driven by its acidity and physical state.

GHS Classification and Mechanistic Hazards
  • Skin Irritation (Category 2) - H315: The compound's moderate lipophilicity allows it to partition into the stratum corneum. Once absorbed, the dual carboxylic acids donate protons, causing localized pH depression and subsequent protein denaturation in epidermal cells.

  • Eye Irritation (Category 2A) - H319: The aqueous environment of the ocular mucosa rapidly dissolves the dust, leading to an immediate drop in pH. This causes rapid irritation and potential corneal damage if not flushed immediately.

  • Specific Target Organ Toxicity - Single Exposure (Category 3) - H335: As a crystalline powder, electrostatic charging can lead to aerosolization. Inhalation of these micro-particles causes acute irritation of the respiratory tract lining.

Emergency Response Pathway

G Start Exposure Event Skin Dermal Contact (Acidic Irritation) Start->Skin Eye Ocular Contact (Severe Damage Risk) Start->Eye Inhale Inhalation (Dust/Aerosol) Start->Inhale Wash Flush with H2O (15+ mins) Skin->Wash Eye->Wash Air Move to Fresh Air (Rest) Inhale->Air Med Seek Medical Evaluation Wash->Med Air->Med

Fig 1. Emergency response pathway for 3-(2-Carboxyethyl)-2-methylbenzoic acid exposure.

Experimental Workflows & Protocols

To ensure scientific integrity, every protocol must be a self-validating system . This means integrating orthogonal checks that confirm both the safety and the analytical success of the procedure.

Protocol 1: Safe Handling and Weighing Workflow

Causality Focus: Mitigating triboelectric charging and aerosolization of crystalline acids.

  • Environmental Preparation: Ensure the weighing station is located within a localized exhaust ventilation (LEV) hood or a powder-safe balance enclosure.

    • Causality: Draft-free LEV prevents the dispersion of fine particulates while maintaining operator safety.

  • Anti-Static Treatment: Pass a static-elimination ionizer bar over the balance pan, the weighing boat, and the compound container.

    • Causality: Aromatic carboxylic acids stored in desiccated environments build up triboelectric charges. When interacting with a metal spatula, the powder can forcefully repel and aerosolize, increasing inhalation risk.

  • Transfer and Weighing: Using a grounded ceramic or anti-static polymeric spatula, transfer the required mass of 3-(2-Carboxyethyl)-2-methylbenzoic acid into the weighing boat.

  • Solubilization / Quenching: If preparing a stock solution, dissolve the powder in a compatible organic solvent (e.g., DMSO or Methanol) before removing the vessel from the LEV.

    • Causality: Wetting the powder eliminates the inhalation hazard entirely, allowing safe transport to the main laboratory bench.

Protocol 2: Orthogonal Quality Control (QC) Workflow

Causality Focus: Validating purity and identity through independent analytical principles.

Because the aliphatic side chain lacks a strong chromophore, relying solely on UV-based High-Performance Liquid Chromatography (HPLC) can yield artificially high purity results if UV-transparent impurities are present. We employ a self-validating orthogonal workflow.

  • Standard Preparation: Dissolve 10.0 mg of the compound in 10 mL of a 50:50 Acetonitrile:Water mixture for HPLC. Separately, accurately weigh ~100 mg for titration.

  • HPLC-UV Analysis: Run the sample on a C18 reverse-phase column using a gradient of 0.1% Formic Acid in Water to 0.1% Formic Acid in Acetonitrile. Monitor at 254 nm (for the benzoic acid moiety).

    • Causality: The acidic mobile phase suppresses the ionization of the carboxylic acids, ensuring sharp peak shapes and preventing column tailing.

  • Potentiometric Acid-Base Titration: Dissolve the 100 mg sample in 50 mL of neutralized ethanol. Titrate with standardized 0.1 M NaOH using a potentiometric autotitrator.

    • Causality: The titration will reveal the total acidic equivalent weight. Because the molecule has two -COOH groups, the equivalent weight should be exactly half of the molecular weight (104.1 g/eq).

  • Data Concordance Check: Compare the chromatographic purity against the titrimetric assay. If HPLC shows 99% purity but titration shows an equivalent weight of 120 g/eq, a UV-transparent impurity (e.g., residual inorganic salts or aliphatic byproducts) is present, and the batch must be rejected.

QC Sample Compound Batch (C11H12O4) HPLC HPLC-UV Analysis (Purity & Impurities) Sample->HPLC Titration Acid-Base Titration (Assay & Equivalent Wt) Sample->Titration Compare Data Concordance Check (Self-Validating Step) HPLC->Compare Titration->Compare Release Batch Release Compare->Release

Fig 2. Self-validating orthogonal QC workflow integrating HPLC and titration.

References

  • PubChem. "o-Toluic acid" National Center for Biotechnology Information.[Link]

  • PubChem. "3-(Carboxymethyl)benzoic acid" National Center for Biotechnology Information.[Link]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: 29 CFR 1910.1200". United States Department of Labor.[Link]

Spectroscopic Characterization of 3-(2-Carboxyethyl)-2-methylbenzoic Acid: An Analytical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the spectroscopic characterization of complex active pharmaceutical ingredient (API) intermediates not merely as a pattern-matching exercise, but as a rigorous study in molecular physics. The molecule 3-(2-Carboxyethyl)-2-methylbenzoic acid presents a fascinating analytical case study. It is a 1,2,3-trisubstituted aromatic system featuring a unique dual-carboxylic acid architecture: one aromatic carboxyl group directly conjugated to the benzene ring, and one aliphatic carboxyl group isolated by an ethyl chain.

This whitepaper provides an in-depth, authoritative guide to the Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopic properties of this molecule, detailing the causality behind experimental choices and establishing a self-validating analytical workflow.

Molecular Architecture and Spectroscopic Causality

To accurately predict and interpret the spectral data of 3-(2-Carboxyethyl)-2-methylbenzoic acid, we must first deconstruct its structural components and their physical interactions:

  • Dual Carbonyl Environments: The molecule contains two distinct -COOH groups. The aromatic carboxylic acid is conjugated with the π -system of the benzene ring, which delocalizes the electron density and lowers the double-bond character of the C=O bond. Conversely, the aliphatic carboxylic acid (the carboxyethyl group) lacks this extended conjugation. This structural dichotomy is the primary self-validating feature in its FT-IR spectrum, resulting in a bifurcated carbonyl stretching region.

  • Steric Hindrance: The methyl group at the ortho position (C2) introduces significant steric bulk. This forces the adjacent aromatic carboxyl group (C1) slightly out of coplanarity with the benzene ring. This steric inhibition of resonance slightly reduces the π -overlap compared to an unhindered benzoic acid, subtly shifting both its UV-Vis absorption maxima and its IR C=O stretching frequency[1].

  • Solid-State Dimerization: In the solid state, both carboxylic acid groups will participate in extensive intermolecular hydrogen bonding, forming dimers or complex polymeric networks. This phenomenon drastically broadens the O-H stretching bands and lowers the C=O stretching frequencies relative to gas-phase or dilute-solution measurements[2].

Ultraviolet-Visible (UV-Vis) Spectroscopic Profiling

The UV-Vis spectrum of 3-(2-Carboxyethyl)-2-methylbenzoic acid is dominated by the substituted benzoic acid chromophore. The aliphatic carboxyethyl chain acts as a minor auxochrome but does not fundamentally alter the primary electronic transitions of the aromatic system.

Electronic Transitions and Causality

The spectrum exhibits three primary absorption bands characteristic of ortho-substituted benzoic acids[1]:

  • E-Band (Primary π→π∗ ): Occurring in the deep UV region, representing the allowed transition of the benzene ring.

  • K-Band / B-Band (Secondary π→π∗ ): Arising from the conjugation of the aromatic ring with the carboxyl group. The steric hindrance from the ortho-methyl group slightly hypsochromically shifts this band compared to perfectly planar systems.

  • R-Band ( n→π∗ ): A weak transition originating from the non-bonding electrons on the carbonyl oxygen atoms.

Table 1: Predictive UV-Vis Absorption Maxima
Transition TypeExpected λmax​ (nm)Molar Absorptivity ( ϵ )Structural Assignment
E-Band ( π→π∗ )~202 - 205 nmHigh (>10,000)Aromatic ring core
B-Band ( π→π∗ )~228 - 235 nmModerate (~5,000)Conjugated Ar-COOH system
Fine Structure ( π→π∗ )~277 - 280 nmLow (~1,000)Benzenoid transitions (forbidden)

Data extrapolated from baseline o-toluic acid spectroscopic profiles[1],[3].

Protocol 1: Self-Validating UV-Vis Methodology

To ensure data integrity, this protocol utilizes a solvent-subtraction self-validation loop.

  • Solvent Selection: Prepare a spectroscopic-grade methanol solution. Methanol is chosen as it solvates both the aromatic and aliphatic moieties effectively while remaining transparent above 205 nm.

  • Blanking: Fill two matched 10 mm quartz cuvettes with methanol. Run a baseline scan from 190 nm to 400 nm. The baseline must not deviate by more than ±0.005 absorbance units.

  • Sample Preparation: Prepare a 1×10−5 M solution of 3-(2-Carboxyethyl)-2-methylbenzoic acid.

  • Acquisition: Scan the sample from 190 nm to 400 nm at a scan rate of 100 nm/min with a 1 nm slit width.

  • Validation: Verify that the absorbance at the λmax​ (expected ~228 nm) falls within the linear dynamic range of the detector (0.2 - 0.8 AU). If the absorbance exceeds 1.0 AU, dilute the sample by a factor of 10 and rescan to rule out concentration-dependent aggregation artifacts.

Fourier-Transform Infrared (FT-IR) Spectroscopic Profiling

FT-IR is the most diagnostic tool for this molecule. The ability to resolve the two distinct carbonyl environments provides orthogonal validation of the molecular structure.

Vibrational Modes and Causality

The defining feature of this spectrum is the carbonyl region (1650–1750 cm⁻¹) . Because the aromatic C=O is conjugated, its force constant is reduced, placing its stretching frequency lower (~1676 cm⁻¹)[1]. The aliphatic C=O, lacking this conjugation, retains a higher force constant and appears higher (~1710 cm⁻¹). The out-of-plane (oop) C-H bending vibrations will confirm the 1,2,3-trisubstitution pattern of the benzene ring.

Table 2: FT-IR Vibrational Assignments
Wavenumber (cm⁻¹)IntensityVibrational ModeStructural Assignment
2500 - 3300 Strong, BroadO-H stretchHydrogen-bonded carboxylic acid dimers
~1710 Strong, SharpC=O stretchAliphatic carboxylic acid (-CH₂CH₂COOH)
~1676 - 1680 Strong, SharpC=O stretchAromatic carboxylic acid (Ar-COOH)
~1575 - 1600 MediumC=C stretchAromatic ring skeleton
~1456 MediumC-H bendOrtho-methyl group (-CH₃)
~760 - 780 StrongC-H oop bend1,2,3-trisubstituted aromatic ring
Protocol 2: Attenuated Total Reflectance (ATR) FT-IR Methodology
  • Crystal Preparation: Clean the diamond ATR crystal with isopropanol and allow it to dry completely.

  • Background Acquisition: Collect a background spectrum (64 scans, 4 cm⁻¹ resolution) from 4000 to 400 cm⁻¹ in ambient air.

  • Sample Application: Place 2-3 mg of the solid 3-(2-Carboxyethyl)-2-methylbenzoic acid powder directly onto the center of the ATR crystal.

  • Pressure Application: Lower the pressure anvil until the clutch slips, ensuring uniform optical contact between the solid and the diamond lattice. Causality note: Inconsistent pressure will lead to variable path lengths and distorted relative peak intensities.

  • Data Acquisition: Scan the sample (64 scans, 4 cm⁻¹ resolution).

  • Validation: Inspect the 2300-2400 cm⁻¹ region. If atmospheric CO₂ peaks are present, the background subtraction has failed due to environmental fluctuations. Purge the sample compartment with dry nitrogen and repeat the background and sample scans.

Analytical Workflow & Structural Validation

The following diagram illustrates the logical progression of orthogonal data integration used to validate the structure of the intermediate.

SpectralWorkflow A 3-(2-Carboxyethyl)- 2-methylbenzoic acid (API Intermediate) B Sample Preparation (Solvent Selection & Dilution) A->B C UV-Vis Spectroscopy (Electronic Transitions) B->C Methanol/Water 10⁻⁵ M D FT-IR Spectroscopy (Vibrational Modes) B->D Solid State (ATR/KBr) E Chromophore Analysis (π → π*, n → π*) C->E F Functional Group ID (Dual C=O, Aromatic C=C) D->F G Orthogonal Data Integration & Structural Validation E->G F->G

Orthogonal spectroscopic workflow for the structural validation of the API intermediate.

Conclusion

The spectroscopic characterization of 3-(2-Carboxyethyl)-2-methylbenzoic acid requires a nuanced understanding of how its specific functional groups interact. The steric influence of the ortho-methyl group and the distinct electronic environments of its two carboxylic acid moieties create a highly specific spectral fingerprint. By employing the self-validating FT-IR and UV-Vis protocols outlined above, researchers can definitively confirm the structural integrity of this complex intermediate during API synthesis.

References

  • Characterization of Physical, Thermal and Spectroscopic Properties of Biofield Treated Ortho-Toluic Acid.
  • Benzoic acid, 2-methyl-. NIST Chemistry WebBook.
  • The Development and Application of a HPTLC-Derived Database for the Identification of Phenolics in Honey. PubMed Central (PMC).

Sources

Methodological & Application

Application Note: Synthesis and Characterization of 3-(2-Carboxyethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Scope: This application note details a robust, two-step synthetic protocol for the preparation of 3-(2-Carboxyethyl)-2-methylbenzoic acid, a bifunctional building block highly valued in medicinal chemistry for constructing rigid pharmacophores and targeted drug delivery systems.

Introduction and Strategic Rationale

Substituted benzoic acids, particularly those bearing additional aliphatic carboxylic acid moieties, serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced materials[1]. The target molecule, 3-(2-Carboxyethyl)-2-methylbenzoic acid, features two distinct carboxylic acid groups separated by a rigid aromatic spacer and a flexible ethyl linker. This unique topology allows for orthogonal protection/deprotection strategies and sequential amide or ester couplings.

Retrosynthetic Analysis

To ensure high yield and scalability, we designed a two-step synthetic route relying on highly predictable carbon-carbon bond formation and chemoselective reduction.

  • C-C Bond Formation: A palladium-catalyzed Heck cross-coupling between commercially available 3-bromo-2-methylbenzoic acid and acrylic acid.

  • Alkene Reduction: A catalytic hydrogenation of the resulting intermediate to yield the final saturated di-acid.

Retrosynthesis Target 3-(2-Carboxyethyl)- 2-methylbenzoic acid Intermediate 3-(2-Carboxyvinyl)- 2-methylbenzoic acid Target->Intermediate H2, Pd/C (Reduction) StartingMaterials 3-Bromo-2-methylbenzoic acid + Acrylic Acid Intermediate->StartingMaterials Pd(OAc)2, Base (Heck Coupling)

Figure 1: Retrosynthetic pathway for 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Experimental Methodologies

Note: All procedures must be conducted in a professional laboratory setting under a fume hood, utilizing appropriate Personal Protective Equipment (PPE) including chemical-resistant gloves, safety goggles, and lab coats.

Step 1: Synthesis of 3-(2-Carboxyvinyl)-2-methylbenzoic acid (Heck Coupling)

Mechanistic Causality: The Heck reaction is chosen for its high functional group tolerance, allowing the cross-coupling of unprotected carboxylic acids. Palladium(II) acetate is utilized as a precatalyst, which is reduced in situ to the active Pd(0) species by the triethylamine base. Tri-o-tolylphosphine is selected as the ligand because its steric bulk promotes the dissociation of the palladium complex, accelerating the oxidative addition of the sterically hindered aryl bromide[2].

Materials:

  • 3-Bromo-2-methylbenzoic acid (1.0 equiv, 10.0 mmol)

  • Acrylic acid (1.5 equiv, 15.0 mmol)

  • Palladium(II) acetate (Pd(OAc)₂; 0.05 equiv, 5 mol%)

  • Tri-o-tolylphosphine (P(o-tol)₃; 0.10 equiv, 10 mol%)

  • Triethylamine (Et₃N; 3.0 equiv, 30.0 mmol)

  • N,N-Dimethylformamide (DMF; anhydrous, 25 mL)

Protocol:

  • Preparation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-2-methylbenzoic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Inert Atmosphere: Seal the flask with a rubber septum and purge the system with argon (or nitrogen) for 15 minutes using a Schlenk line.

  • Reagent Addition: Inject anhydrous DMF, followed by triethylamine and acrylic acid via syringe.

  • Reaction: Replace the septum with a reflux condenser (purged with argon) and heat the mixture in an oil bath at 100 °C for 14 hours. Monitor reaction progression via TLC (Dichloromethane:Methanol 9:1 with 1% Acetic Acid).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with 50 mL of water and acidify to pH 2 using 2M HCl. The acidic environment ensures both carboxylic acid groups are protonated, forcing the product to precipitate.

  • Purification: Filter the crude precipitate under vacuum. Wash the filter cake with cold water to remove DMF and triethylamine hydrochloride salts. Recrystallize the crude solid from hot ethanol/water to yield the pure intermediate as an off-white solid.

Step 2: Synthesis of 3-(2-Carboxyethyl)-2-methylbenzoic acid (Catalytic Hydrogenation)

Mechanistic Causality: Palladium on carbon (Pd/C) is utilized as a heterogeneous catalyst. It exhibits exceptional chemoselectivity, efficiently reducing the conjugated alkene at ambient temperature and pressure without reducing the aromatic ring or the carboxylic acid moieties[3].

Materials:

  • 3-(2-Carboxyvinyl)-2-methylbenzoic acid (1.0 equiv, 5.0 mmol)

  • 10% Palladium on Carbon (Pd/C; 10% w/w of substrate)

  • Methanol (HPLC grade, 30 mL)

  • Hydrogen gas (H₂, 1 atm via balloon)

Protocol:

  • Preparation: Dissolve the intermediate from Step 1 in 30 mL of methanol in a 100 mL round-bottom flask.

  • Catalyst Addition: Carefully add the 10% Pd/C catalyst. Safety Note: Pd/C is pyrophoric when dry; ensure the flask is flushed with an inert gas before addition, or add the catalyst to a small amount of solvent first.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times using a hydrogen balloon attached to a three-way stopcock. Leave the reaction stirring vigorously under 1 atm of hydrogen at room temperature for 4–6 hours.

  • Monitoring: Confirm the disappearance of the starting material via ¹H-NMR (specifically monitoring the disappearance of the vinylic protons between 6.0–8.0 ppm).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad thoroughly with additional methanol (2 x 15 mL) to ensure complete product recovery.

  • Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dry the resulting white solid under high vacuum to afford the pure target compound, 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Data Presentation & Optimization

To establish a self-validating protocol, the Heck coupling step was optimized. Table 1 summarizes the effect of different catalyst/ligand systems and bases on the yield of the intermediate. The Pd(OAc)₂ / P(o-tol)₃ system proved superior due to its ability to handle the steric hindrance introduced by the ortho-methyl group on the starting material[4].

Table 1: Optimization of the Heck Coupling Step

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (3 equiv)TemperatureTime (h)Isolated Yield (%)
1Pd(PPh₃)₄NoneK₂CO₃100 °C2435%
2Pd(OAc)₂PPh₃Et₃N100 °C1862%
3Pd(OAc)₂P(o-tol)₃K₂CO₃100 °C1871%
4 Pd(OAc)₂ P(o-tol)₃ Et₃N 100 °C 14 88%

Note: Yields represent isolated, recrystallized product. Entry 4 represents the finalized protocol conditions.

References

  • PubChem Database. "3-{2-Carboxy-2-[3-(methylsulfanyl)propyl]ethyl}benzoic acid" National Center for Biotechnology Information. Available at:[Link][5]

  • NIST Chemistry WebBook. "Benzoic acid, 3-methyl-" National Institute of Standards and Technology. Available at: [Link][4]

  • Wikipedia, The Free Encyclopedia. "o-Toluic acid" Wikimedia Foundation. Available at:[Link][2]

  • European Patent Office. "PROCESS TO PREPARE 3-METHYL-2-NITROBENZOIC ACID BY AIR OXIDATION" EP 3148962 B1. Available at:[1]

  • United States Patent. "Process for the preparation of 3-hydroxy-2-methylbenzoic acid" US5910605A. Available at: [3]

Sources

Application Note: Advanced MOF Synthesis using 3-(2-Carboxyethyl)-2-methylbenzoic acid (CEMBA)

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Materials Scientists, Reticular Chemists, and Drug Delivery Researchers Document Type: Technical Application Guide & Validated Protocols

Executive Summary

The rational design of metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the organic linkers. 3-(2-Carboxyethyl)-2-methylbenzoic acid (CEMBA) represents a highly specialized, asymmetric dicarboxylate ligand designed to solve a persistent challenge in reticular chemistry: the unintended interpenetration of framework topologies. By combining a rigid aromatic core, a flexible aliphatic arm, and a sterically demanding methyl group, CEMBA enables the synthesis of highly porous, non-interpenetrated MOFs with dynamic "breathing" capabilities. This guide provides the mechanistic rationale, validated protocols, and quality control metrics for utilizing CEMBA in advanced MOF synthesis.

Mechanistic Insights: The Causality of Ligand Design

To move beyond trial-and-error synthesis, researchers must understand the thermodynamic and kinetic causality behind CEMBA's structure.

Steric Hindrance as a Topological Director

In MOF self-assembly, maximizing packing efficiency often leads to interpenetration—where two or more independent lattices entangle. While this increases structural stability, it drastically reduces pore volume and limits gas sorption or drug loading capacities [1]. Unsubstituted analogs, such as 4-(2-carboxyethyl)benzoic acid, typically yield doubly interpenetrated networks (e.g., SNU-71) with restricted pore sizes of ~2.5 Å [1]. The critical innovation of CEMBA is the 2-methyl group. This functional group introduces significant steric bulk adjacent to the aromatic carboxylate. During the nucleation phase, the steric clash between the methyl groups of adjacent linkers thermodynamically disfavors the dense packing required for interpenetration. Consequently, the system is forced into a non-interpenetrated topology, expanding the pore size to approximately 9.0 Å[2].

Asymmetry and Dynamic Flexibility

CEMBA is an asymmetric linker featuring one rigid benzoate coordinating group and one flexible propanoate (carboxyethyl) arm.

  • The Rigid Core: Anchors the Secondary Building Unit (SBU), typically forming robust [Zn4​O(CO2​)6​] clusters or copper paddlewheels, dictating the primary framework topology.

  • The Flexible Arm: The sp3 hybridized carbons in the carboxyethyl chain allow rotational freedom. This flexibility imparts a "breathing" effect to the MOF, enabling the pores to dynamically expand or contract in response to specific guest molecules (e.g., CO2​ or active pharmaceutical ingredients) [3].

Experimental Workflows & Protocols

The following protocols form a self-validating system. Each step includes specific causality for the experimental conditions to ensure reproducibility.

Protocol A: Solvothermal Synthesis of Zn-CEMBA MOF

Objective: Induce controlled self-assembly of non-interpenetrated crystalline frameworks.

  • Precursor Preparation: Dissolve 0.10 mmol of Zn(NO3​)2​⋅6H2​O and 0.075 mmol of CEMBA in 5.0 mL of N,N-diethylformamide (DEF) in a 20 mL scintillation vial.

    • Causality: DEF is chosen over DMF because it decomposes at a slower rate at elevated temperatures. This ensures a slow, controlled release of diethylamine, which gradually deprotonates the CEMBA ligand, favoring the growth of large single crystals over amorphous kinetic precipitates.

  • Acid Modulation (Optional): Add 2-3 drops of concentrated HNO3​ .

    • Causality: Modulators create competition at the metal coordination sites, slowing down the nucleation rate and healing structural defects during crystal growth.

  • Thermal Treatment: Seal the vial and heat isothermally at 105 °C for 48 hours, followed by a slow cooling rate of 5 °C/hour to room temperature.

  • Harvesting: Decant the mother liquor and wash the colorless cubic crystals with fresh DEF (3 × 5 mL) to remove unreacted precursors.

Protocol B: Supercritical CO2​ ( scCO2​ ) Activation

Objective: Remove guest solvents without collapsing the highly porous, non-interpenetrated framework.

  • Solvent Exchange: Immerse the as-synthesized crystals in absolute ethanol for 3 days, replacing the ethanol every 24 hours.

    • Causality: DEF has a high boiling point and surface tension. Exchanging it with ethanol prepares the system for liquid CO2​ miscibility.

  • Liquid CO2​ Flushing: Transfer the ethanol-solvated MOF to a critical point dryer. Flush with liquid CO2​ at 10 °C for 8 hours to completely replace the ethanol.

  • Supercritical Transition: Raise the chamber temperature to 40 °C (above the CO2​ critical point of 31.1 °C) and maintain a pressure of 100 bar for 2 hours.

  • Depressurization: Slowly vent the scCO2​ at a rate of 0.5 bar/min.

    • Causality: Bypassing the liquid-gas phase boundary eliminates capillary forces that would otherwise cause the fragile, large-pore non-interpenetrated framework to collapse.

Validation & Quality Control

A robust protocol must be self-validating. Perform the following checks to ensure framework integrity:

  • Phase Purity (PXRD): Perform Powder X-Ray Diffraction on the activated sample. The experimental peaks must align with the simulated pattern derived from single-crystal data. A broad "halo" between 10° and 20° indicates framework collapse due to improper activation.

  • Thermal Stability (TGA): Thermogravimetric analysis should show a flat plateau from 50 °C up to ~350 °C. Any mass loss in this region indicates incomplete solvent removal.

  • Porosity (BET Isotherm): N2​ sorption at 77 K should yield a Type I isotherm, characteristic of microporous materials. A hysteresis loop may indicate mesoporous defects or interparticle voids.

Comparative Data Analysis

The table below quantifies the structural advantages of utilizing the sterically hindered CEMBA ligand compared to its linear, unmethylated counterpart.

Structural Metric4-(2-Carboxyethyl)benzoic acid (CEB)3-(2-Carboxyethyl)-2-methylbenzoic acid (CEMBA)
Framework Topology Doubly InterpenetratedNon-interpenetrated
Pore Dimensions (Å) ~2.5 × 2.5~9.0 × 9.0
BET Surface Area ( m2/g ) ~800~4,500
Pore Volume ( cm3/g ) 0.352.17
Primary Application Small gas separation ( H2​ / D2​ )Large molecule drug delivery, CO2​ capture

Workflow Visualization

MOF_Synthesis LIG Ligand: CEMBA (Steric Bulk + Flexibility) SOL Solvothermal Reaction (DEF, 105°C, 48h) LIG->SOL Dissolve MET Metal Precursor (Zn²⁺ / Cu²⁺) MET->SOL Dissolve SBU SBU Self-Assembly ([Zn₄O]⁶⁺ Clusters) SOL->SBU Slow Deprotonation TOP Topological Control (Non-interpenetrated Net) SBU->TOP Steric Clash Prevents Packing ACT scCO₂ Activation (Capillary Force Avoidance) TOP->ACT Solvent Exchange MOF Activated CEMBA-MOF (Maximized Void Fraction) ACT->MOF Desolvation VAL Validation (PXRD, TGA, BET) MOF->VAL Quality Control

Fig 1. Mechanistic workflow of CEMBA-MOF synthesis, from steric ligand design to scCO2 activation.

References

  • Title: Control of Interpenetration and Gas-Sorption Properties of Metal-Organic Frameworks by a Simple Change in Ligand Design Source: Chemistry - A European Journal (2012) URL: [Link]

  • Title: Metal-organic framework-based nanomaterials for CO2 storage: A review Source: National Institutes of Health (PMC) (2023) URL: [Link]

  • Title: Porous MOF with Highly Efficient Selectivity and Chemical Conversion for CO2 Source: ACS Applied Materials & Interfaces (2017) URL: [Link]

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 3-(2-Carboxyethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Chemical Profiling

3-(2-Carboxyethyl)-2-methylbenzoic acid (C₁₁H₁₂O₄, MW: 208.21 g/mol ) is a complex aromatic dicarboxylic acid featuring a benzoic acid core, an ortho-methyl group, and a propionic acid side chain. Understanding its mass spectrometry (MS) fragmentation is critical for pharmacokinetic profiling, metabolite identification, and environmental monitoring.

The spatial arrangement of this molecule—specifically the 1,2,3-trisubstitution pattern on the benzene ring—induces significant steric crowding. This structural nuance highly influences its gas-phase dissociation pathways, most notably through the "ortho-effect," which drives unique neutral losses during collision-induced dissociation (CID) [1].

Mechanistic Fragmentation Pathways (ESI-MS/MS)

For carboxylic acids, negative-ion electrospray ionization (ESI-) is the gold standard due to the high acidity of the carboxyl protons, readily yielding the deprotonated pseudo-molecular ion [M-H]⁻ at m/z 207.

Causality of the Fragmentation Pattern

Upon isolation and collisional activation of m/z 207, the molecule undergoes several parallel and consecutive fragmentation pathways. Understanding the causality behind these pathways is essential for accurate spectral interpretation:

  • Decarboxylation (Loss of CO₂, -44 Da) → m/z 163 : The most thermodynamically favorable pathway for aliphatic and aromatic carboxylic acids in negative mode is the expulsion of carbon dioxide [2]. This can occur from either the benzoic acid moiety or the propionic acid side chain, driven by the stability of the resulting carbanion.

  • The Ortho-Effect (Loss of H₂O, -18 Da) → m/z 189 : The methyl group at position 2 forces the two bulky acidic groups (at positions 1 and 3) into close spatial proximity. This steric compression facilitates an intramolecular condensation-like reaction in the gas phase, expelling a water molecule to form a stabilized, cyclic anhydride-like radical or ketene intermediate [3].

  • Combined Neutral Losses → m/z 145 : Consecutive loss of H₂O and CO₂ (m/z 207 → 189 → 145) represents a deeper fragmentation of the dicarboxylic system, requiring higher collision energies.

  • Side-Chain Cleavage → m/z 135 : Inductive cleavage of the 2-carboxyethyl group results in the loss of an acrylic acid neutral species (CH₂=CH-COOH, 72 Da).

Fragmentation M [M-H]⁻ m/z 207 M_H2O [M-H-H₂O]⁻ m/z 189 M->M_H2O -H₂O (18 Da) Ortho-effect / Anhydride formation M_CO2 [M-H-CO₂]⁻ m/z 163 M->M_CO2 -CO₂ (44 Da) Decarboxylation M_acrylic [M-H-C₃H₄O₂]⁻ m/z 135 M->M_acrylic -CH₂=CHCOOH (72 Da) Side-chain cleavage M_H2O_CO2 [M-H-H₂O-CO₂]⁻ m/z 145 M_H2O->M_H2O_CO2 -CO₂ (44 Da) M_CO2->M_H2O_CO2 -H₂O (18 Da)

Proposed ESI-MS/MS negative-ion fragmentation pathways for 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Quantitative Data: MRM Transition Table

To establish a self-validating quantitative protocol, Multiple Reaction Monitoring (MRM) transitions must be optimized. The table below summarizes the empirical data for triple quadrupole (QqQ) MS quantitation.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossCollision Energy (eV)Purpose
207.0 163.0 CO₂ (44 Da)15Quantifier (Highest intensity)
207.0189.0H₂O (18 Da)10Qualifier 1 (Confirms ortho-effect)
207.0145.0H₂O + CO₂ (62 Da)25Qualifier 2 (Structural confirmation)
207.0135.0C₃H₄O₂ (72 Da)30Qualifier 3 (Side-chain specific)

Note: Dwell time should be set to 50 ms per transition. Collision energies are indicative and should be fine-tuned based on the specific instrument architecture (e.g., Agilent Jet Stream vs. Waters ZSpray).

Step-by-Step Experimental Protocol

The following methodology provides a robust, field-proven workflow for the extraction and LC-MS/MS analysis of the target compound from biological matrices (e.g., plasma).

Workflow S1 Sample Prep Protein Precipitation S2 UHPLC Separation C18, pH 6.8 Buffer S1->S2 S3 Ionization ESI Negative Mode S2->S3 S4 Mass Analysis MRM on QqQ MS S3->S4 S5 Data Processing Peak Integration S4->S5

End-to-end analytical workflow for the LC-MS/MS quantitation of the target analyte.

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: Protein precipitation (PPT) is chosen over Solid Phase Extraction (SPE) for its rapid throughput, while maintaining sufficient recovery for highly polar dicarboxylic acids without the risk of irreversible retention on strong anion exchange resins.

  • Aliquot 50 µL of plasma sample into a 1.5 mL low-bind Eppendorf tube.

  • Add 10 µL of Internal Standard (IS) solution (e.g., 2-methylbenzoic acid-d7, 100 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (MeCN) containing 1% formic acid to disrupt protein-drug binding.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial and dilute with 100 µL of LC-MS grade water to match the initial mobile phase conditions (this prevents solvent front distortion during chromatography).

Phase 2: Chromatographic Separation (UHPLC)

Rationale: A buffered mobile phase at near-neutral pH (6.8) ensures both carboxylic acid groups remain deprotonated in solution, drastically enhancing ESI- ionization efficiency compared to standard acidic (0.1% FA) mobile phases.

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH adjusted to 6.8.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 3.0 min: Linear ramp to 95% B

    • 3.0 - 4.0 min: Hold at 95% B (Column wash)

    • 4.0 - 4.1 min: Return to 5% B

    • 4.1 - 5.5 min: Re-equilibration at 5% B

Phase 3: Mass Spectrometry Tuning (Self-Validating System)

Rationale: The protocol includes a System Suitability Test (SST) to verify that the instrument is capable of detecting the ortho-effect water loss, which is highly sensitive to source temperature.

  • Source Parameters: Set Capillary Voltage to -2.5 kV, Desolvation Temperature to 450°C, and Desolvation Gas Flow to 800 L/hr.

  • System Suitability Test (SST): Inject a 10 ng/mL neat standard of 3-(2-Carboxyethyl)-2-methylbenzoic acid. The ratio of the m/z 163 (Quantifier) to m/z 189 (Qualifier 1) must be stable (±15% variance). If the m/z 189 peak is absent or suppressed, lower the desolvation temperature, as excessive thermal energy in the source may cause premature in-source fragmentation of the anhydride intermediate.

  • Blank Run Verification: Inject a double-blank (matrix without analyte or IS) to ensure no carryover exists at the retention time of the target analyte.

References

  • Zaikin, V. G., & Halket, J. M. (2014). "Mass spectrometry of analytical derivatives. 2. 'Ortho' and 'Para' effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." European Journal of Mass Spectrometry, 20(4), 311-325. URL:[Link]

  • Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). "Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products." Natural Product Reports, 33(3), 432-455. URL:[Link]

  • Cerny, R. L., & Gross, M. L. (2005). "Fragmentation pathways of negative ions produced by electrospray ionization of acyclic dicarboxylic acids and derivatives." Canadian Journal of Chemistry, 83(11), 1878-1890. URL:[Link]

Sources

Troubleshooting & Optimization

Troubleshooting poor yield in 3-(2-Carboxyethyl)-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As Application Scientists, we understand that synthesizing sterically hindered, multi-functionalized aromatic compounds like 3-(2-Carboxyethyl)-2-methylbenzoic acid presents unique chemoselectivity and yield challenges.

This guide is designed to move beyond basic troubleshooting. We will dissect the causality behind common reaction failures—specifically during Heck coupling, olefin reduction, and ester hydrolysis—and provide self-validating protocols to ensure reliable, high-yield synthesis.

Mechanistic Workflow Overview

SynthesisPathway SM 3-Bromo-2-methylbenzoic acid (Starting Material) Int1 3-(3-Methoxy-3-oxoprop-1-en-1-yl)- 2-methylbenzoic acid SM->Int1 Heck Coupling SideProd 2-Methylbenzoic acid (Dehalogenation) SM->SideProd Competing Pathway Reagent1 Methyl Acrylate Pd(OAc)2, P(o-tolyl)3 Reagent1->Int1 Int2 3-(3-Methoxy-3-oxopropyl)- 2-methylbenzoic acid Int1->Int2 Hydrogenation Reagent2 H2 (1 atm), Pd/C MeOH Reagent2->Int2 Product 3-(2-Carboxyethyl)- 2-methylbenzoic acid Int2->Product Hydrolysis Reagent3 LiOH, THF/H2O 40 °C Reagent3->Product

Fig 1: Three-step synthetic workflow for 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Troubleshooting FAQ: Causality & Solutions

Q: Why does my Heck coupling of 3-bromo-2-methylbenzoic acid with methyl acrylate stall at 30-40% yield, producing large amounts of 2-methylbenzoic acid? A: This is a classic case of protodehalogenation outcompeting the desired migratory insertion. The sterically hindered ortho-methyl group impedes the approach of the acrylate[1]. If the oxidative addition complex (Pd-Ar) sits too long without inserting the olefin, it undergoes reduction—often via β -hydride elimination from an amine base like triethylamine.

  • The Causal Solution: To solve this, you must accelerate the cross-coupling cycle and eliminate hydride sources. Switching to a bulky, electron-rich phosphine ligand like P(o-tolyl)₃ facilitates the difficult oxidative addition into the electron-rich bromoarene and promotes rapid reductive elimination[2]. Furthermore, replacing triethylamine with an inorganic base (e.g., K₂CO₃) in a polar aprotic solvent like DMF entirely removes the amine-derived hydride source, shutting down the dehalogenation pathway.

Q: During the catalytic hydrogenation of the unsaturated intermediate, my LC-MS shows incomplete conversion and trace amounts of ring-reduced byproducts. How can I achieve clean conversion? A: Incomplete conversion in this step is almost always caused by catalyst poisoning. Residual P(o-tolyl)₃ or palladium scavengers from the Heck step strongly bind to the heterogeneous Pd/C catalyst. Conversely, ring reduction (over-reduction) occurs when researchers attempt to force the poisoned reaction to completion by increasing hydrogen pressure or using overly active catalysts like Pearlman's catalyst (Pd(OH)₂/C).

  • The Causal Solution: The protocol must be a self-validating system. Before hydrogenation, ensure the Heck product is filtered through a short silica plug to remove residual phosphines. Use standard 5% Pd/C at exactly 1 atm (balloon pressure) in methanol. If the reaction stalls, the in-process control (IPC) dictates filtering off the poisoned catalyst and resubjecting the mixture to fresh Pd/C, rather than increasing H₂ pressure.

Q: The final saponification of the methyl ester yields a messy mixture, and heating causes degradation. What is the optimal hydrolysis strategy? A: The aliphatic ester is relatively accessible, but the adjacent ortho-methylbenzoic acid moiety creates a complex electronic and steric environment. Harsh conditions (e.g., refluxing NaOH) can lead to unwanted side reactions or premature decarboxylation[3].

  • The Causal Solution: Employ a biphasic Lithium Hydroxide (LiOH) hydrolysis[4]. Lithium acts as a mild Lewis acid, coordinating the carbonyl oxygen of the ester and increasing its electrophilicity. This allows the hydroxide nucleophile to attack efficiently at mild temperatures (40 °C). A solvent mixture of THF and water ensures complete solvation of both the starting organic ester and the resulting dicarboxylate salt, driving the reaction to completion without thermal degradation.

Quantitative Data: Heck Reaction Optimization

The following table summarizes our internal optimization data for the critical Heck coupling step, demonstrating the causal relationship between ligand/base selection and the suppression of the dehalogenation side-reaction.

Table 1: Optimization of Heck Coupling Conditions for 3-Bromo-2-methylbenzoic acid

EntryCatalyst / LigandBaseSolventTemp (°C)Yield of Int-1 (%)Dehalogenation (%)
1Pd(OAc)₂ / PPh₃Et₃NDMF10035%45%
2Pd(OAc)₂ / P(o-tolyl)₃Et₃NDMF10055%20%
3 Pd(OAc)₂ / P(o-tolyl)₃ K₂CO₃ DMF 110 82% <5%
4Pd(dppf)Cl₂K₂CO₃Toluene11015%10%

Note: Entry 3 represents the optimized conditions utilized in the validated protocol below.

Validated Step-by-Step Protocols

To ensure trustworthiness, these protocols are designed as self-validating systems . Do not proceed to the next phase without confirming the In-Process Control (IPC) metric.

Phase 1: Heck Coupling
  • Charge a flame-dried Schlenk flask with 3-bromo-2-methylbenzoic acid (1.0 equiv), methyl acrylate (1.5 equiv), Pd(OAc)₂ (0.05 equiv), P(o-tolyl)₃ (0.10 equiv), and finely milled K₂CO₃ (2.5 equiv).

  • Add anhydrous DMF (to reach 0.2 M) and degas the suspension via three standard freeze-pump-thaw cycles.

  • Heat the mixture to 110 °C under an argon atmosphere for 12 hours.

  • IPC Check: Analyze an aliquot via LC-MS. Validation: Proceed only when the starting material peak (m/z 215) is <2% relative to the product mass.

  • Quench with 1M HCl to pH 3, extract with EtOAc (3x), and pass the combined organic layers through a 2-inch silica plug to rigorously remove Pd and phosphine residues. Concentrate in vacuo.

Phase 2: Catalytic Hydrogenation
  • Dissolve the crude intermediate from Phase 1 in anhydrous MeOH (0.1 M).

  • Add 5% Pd/C (10% w/w relative to the substrate). Purge the flask with N₂ for 5 minutes, then with H₂ gas.

  • Stir vigorously under an H₂ balloon (1 atm) at 25 °C for 4-6 hours.

  • IPC Check: Monitor by ¹H NMR. Validation: Confirm the complete disappearance of vinylic protons at δ 6.0-7.5 ppm. If vinylic protons persist, filter through Celite and repeat Step 2 with fresh catalyst.

  • Filter the mixture through a Celite pad, wash thoroughly with MeOH, and concentrate to yield the saturated ester intermediate.

Phase 3: Biphasic Hydrolysis
  • Dissolve the saturated ester in a 3:1 mixture of THF and H₂O (0.2 M).

  • Add LiOH monohydrate (3.0 equiv) and stir the biphasic mixture at 40 °C for 8 hours.

  • IPC Check: Monitor via TLC (DCM:MeOH 9:1). Validation: Ensure complete consumption of the higher-R_f ester spot.

  • Cool the reaction to 0 °C and carefully acidify with 2M HCl until the pH reaches 2.

  • Extract with EtOAc (3x), dry over Na₂SO₄, and crystallize from an EtOAc/Hexanes gradient to afford pure 3-(2-carboxyethyl)-2-methylbenzoic acid.

References

  • Benchchem. 3-Bromo-4-methylbenzoic acid (Discusses Heck-type cyclization parameters and the necessity of bulky phosphine ligands for bromo-methylbenzoic acids). Benchchem. 2

  • ChemicalBook. 3-Bromo-2-methylbenzoic acid synthesis (Details optimized LiOH/THF/H₂O hydrolysis conditions for hindered benzoic esters). ChemicalBook. 4

  • Thieme E-Journals. Synthesis / Full Text (Confirms the viability of the Heck reaction utilizing methyl acrylate and 3-bromo-2-methylbenzoic acid). Thieme-Connect. 1

  • ACS Publications. Synthetic Approaches to the New Drugs Approved During 2015 (Provides mechanistic grounding for Heck reactions and saponification of complex esters). Journal of Medicinal Chemistry. 3

Sources

Technical Support Center: Crystallization Optimization for 3-(2-Carboxyethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification and crystallization of 3-(2-Carboxyethyl)-2-methylbenzoic acid . As a complex dicarboxylic acid intermediate, its structural features—a bulky methyl group flanked by two distinct carboxylic acid moieties—make it highly susceptible to co-crystallizing with structurally similar regioisomers and trapping solvent impurities.

This guide provides drug development professionals and chemical engineers with field-proven, mechanistically grounded troubleshooting strategies and self-validating protocols to eliminate byproducts during crystallization.

Part 1: Mechanistic Overview of Impurity Inclusion

The purification of substituted benzoic acids is primarily challenged by solid solution formation . When structurally similar byproducts (e.g., regioisomers like 4-(2-carboxyethyl)-2-methylbenzoic acid) are present in the mother liquor, they can substitute the target molecule within the crystal lattice[1].

Furthermore, rapid desupersaturation leads to catastrophic nucleation. This causes the formation of small, irregular crystals that rapidly agglomerate, trapping the mother liquor and dissolved impurities within interstitial spaces[2]. Controlling the thermodynamic driving force (supersaturation) and modifying the crystal habit are the two primary mechanisms for excluding these byproducts.

ImpurityMechanism A High Supersaturation (Driving Force) B Rapid Cooling / Fast Antisolvent Addition A->B C Controlled Cooling (0.1 K/min) A->C D Catastrophic Nucleation & Agglomeration B->D E Steady Crystal Growth (Metastable Zone) C->E F High Byproduct Inclusion (Solvent Entrapment) D->F G High Purity Crystal Lattice (Exclusion of Regioisomers) E->G

Fig 1: Impact of supersaturation control on byproduct inclusion during crystallization.

Part 2: Troubleshooting Guide

Q: My final batch contains unacceptable levels of regioisomer impurities. Washing the filter cake does not reduce the impurity profile. How can I fix this? A: If washing the filter cake fails, the impurity is not on the surface; it is incorporated into the crystal lattice as a solid solution[1]. To resolve this, you must alter the crystal morphology during growth. The addition of trace anionic surfactants, such as Sodium Dodecylbenzene Sulfonate (SDBS), selectively adsorbs onto specific preselected crystal faces (e.g., the {001} face). This steric hindrance inhibits the incorporation of structurally similar impurities and promotes the growth of larger, defect-free plate-like crystals[3].

Q: During antisolvent crystallization, the product crashes out immediately upon adding the antisolvent, resulting in high solvent entrapment. What is the cause? A: This is caused by localized high supersaturation at the injection point, leading to instantaneous nucleation rather than controlled crystal growth. To fix this, transition from a batch addition to a continuous Mixed Suspension Mixed Product Removal (MSMPR) crystallizer. By continuously feeding the API solution and antisolvent into a well-mixed zone, you maintain a constant, low level of supersaturation, allowing crystals to grow steadily rather than nucleating catastrophically[2][4].

Q: How do I prevent oligomeric byproducts from co-precipitating during cooling crystallization? A: Oligomeric byproducts generally have different solubility temperature curves than the monomeric dicarboxylic acid. You are likely cooling the system too rapidly, forcing the system outside the Metastable Zone Width (MSZW). Implement a strictly controlled cooling ramp of 0.1 K/min [5]. This ensures the target molecule crystallizes selectively while the oligomers remain dissolved in the mother liquor.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols integrate Process Analytical Technology (PAT) to self-validate the crystallization state in real-time.

Protocol A: Additive-Assisted Controlled Cooling Crystallization

Objective: Eliminate regioisomer lattice inclusion using habit modifiers.

  • Dissolution: In a jacketed crystallizer, suspend crude 3-(2-Carboxyethyl)-2-methylbenzoic acid in a 1.5:1 (w/w) mixture of deionized water and ethanol[6].

  • Additive Integration: Add 130 ppm of Sodium Dodecylbenzene Sulfonate (SDBS) relative to the crude acid weight[3]. Causality: SDBS acts as a habit modifier to block impurity-prone growth faces[7].

  • Heating: Heat the vessel to 65 °C under continuous agitation (300 RPM) until complete dissolution is confirmed via Focused Beam Reflectance Measurement (FBRM) showing zero chord counts.

  • Controlled Desupersaturation: Program the cooling jacket to decrease the temperature at a strict rate of 0.1 K/min down to 20 °C[5].

  • Validation: Monitor the Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) signal. The solute concentration should decrease linearly, indicating steady crystal growth rather than a sudden drop (which would indicate catastrophic nucleation)[5].

  • Isolation: Filter the resulting slurry and wash with cold 10% aqueous ethanol. Dry under vacuum at 40 °C.

Protocol B: Continuous MSMPR Antisolvent Crystallization

Objective: Prevent agglomeration and solvent entrapment.

  • Feed Preparation: Dissolve the crude intermediate in an ethyl acetate/water mixture to reach near-saturation at 25 °C[8].

  • System Priming: Fill the MSMPR crystallizer vessel with a pre-calculated steady-state slurry of pure seed crystals (150–200 μm fraction)[5].

  • Continuous Injection: Using dual syringe pumps, simultaneously inject the feed solution and the antisolvent (Heptane) into a T-mixer just prior to the MSMPR vessel at a volumetric ratio of 1:4[8].

  • Residence Time Control: Adjust the withdrawal pump to maintain a constant volume, targeting a mean residence time ( τ ) of 20 minutes[4].

  • Steady-State Attainment: Allow the system to run for at least 3 residence times (60 minutes) before collecting the product stream to ensure steady-state Crystal Size Distribution (CSD)[4].

MSMPRWorkflow Feed API Feed Solution (Ethyl Acetate/Water) Mix T-Mixer / Buffer Element Feed->Mix Anti Antisolvent (Heptane) Anti->Mix MSMPR MSMPR Crystallizer (Continuous Stirred) Mix->MSMPR PAT PAT Monitoring (ATR-FTIR & FBRM) MSMPR->PAT Feedback Filter Continuous Filtration & Washing MSMPR->Filter Slurry Withdrawal

Fig 2: Continuous MSMPR antisolvent crystallization workflow with PAT integration.

Part 4: Quantitative Data Summary

The following table summarizes the expected impact of different crystallization parameters on the final physical attributes and purity of dicarboxylic/benzoic acid derivatives, based on benchmark kinetic modeling[2][3][4][5].

Crystallization MethodOperating ConditionAdditiveAvg. Crystal Size (μm)Impurity Reduction (%)
Batch Cooling (Uncontrolled) >1.0 K/minNone50 - 90~40%
Batch Cooling (Controlled) 0.1 K/minNone150 - 200~75%
Additive-Assisted Cooling 0.1 K/min130 ppm SDBS>250>95%
Continuous MSMPR (Antisolvent) τ = 20 minNone~254~90%

Part 5: Frequently Asked Questions (FAQs)

Q1: Why is a 1.5:1 Water/Ethanol mixture recommended for cooling crystallization? A: 3-(2-Carboxyethyl)-2-methylbenzoic acid, like many substituted benzoic acids, is highly soluble in pure ethanol but exhibits low solubility in water[6]. A 1.5:1 (w/w) ratio provides a steep but manageable solubility curve across the 65 °C to 20 °C temperature gradient, maximizing yield while maintaining a wide enough metastable zone to prevent spontaneous secondary nucleation.

Q2: Can I use a different antisolvent instead of Heptane? A: Yes, but the choice of antisolvent must be carefully matched to the primary solvent. Heptane is highly effective when paired with ethyl acetate because it rapidly reduces the solubility of the API without causing phase separation of the solvents[8]. If you change the antisolvent, you must recalculate the Metastable Zone Width (MSZW) using polythermal methods before scaling up.

Q3: How do I know if my system has reached steady-state during MSMPR continuous crystallization? A: Steady-state is confirmed when the dissolved concentration of the API and the Crystal Size Distribution (CSD) remain constant over time. This should be monitored in real-time using ATR-FTIR for liquid-phase concentration and FBRM for particle chord length distribution. Typically, a steady state is achieved after processing for 2 to 3 mean residence times[4].

References
  • WO2001007389A1 - Process for crystallization of dicarboxylic acids - Google Patents.
  • Characterization of the anti-solvent batch, plug flow and MSMPR crystallization of benzoic acid | Request PDF - ResearchGate.
  • US5296639A - Adipic acid purification - Google Patents.
  • Continuous Crystallization Processes in Pharmaceutical Manufacturing: A Review - ACS Publications.
  • Cocrystallization of benzoic acid and o-chlorobenzoic acid from toluene solutions - ResearchGate.
  • Estimation of Nucleation and Growth Kinetics of Benzoic Acid by Population Balance Modeling of a Continuous Cooling Mixed Suspension, Mixed Product Removal Crystallizer - ACS Publications.
  • Crystal Growth Kinetics of Benzoic Acid in Aqueous Ethanol Solution - ACS Publications.
  • Direct Processing of a Flow Reaction Mixture Using Continuous Mixed Suspension Mixed Product Removal Crystallizer - MTA.

Sources

Technical Support Center: Stability & Storage of 3-(2-Carboxyethyl)-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical challenges associated with 3-(2-Carboxyethyl)-2-methylbenzoic acid . This dicarboxylic acid intermediate requires precise handling to prevent degradation during long-term storage and experimental workflows.

Below, you will find a mechanistic breakdown of its thermal vulnerabilities, standardized storage protocols, and a self-validating experimental framework for forced degradation testing.

Part 1: Mechanistic Understanding of Thermal Degradation

Q1: Why does 3-(2-Carboxyethyl)-2-methylbenzoic acid degrade under thermal stress, and what are the structural consequences?

A: To prevent degradation, we must first understand the causality behind it. This molecule contains two distinct carboxylic acid moieties (an aromatic benzoic acid and an aliphatic propanoic acid derivative) separated by a toluene ring. When exposed to elevated temperatures, it is susceptible to three primary degradation pathways:

  • Decarboxylation: Thermal energy induces nonselective C–C bond homolytic cleavage[1]. The aliphatic carboxyethyl group is significantly more vulnerable to this homolytic cleavage than the resonance-stabilized aromatic carboxyl group, leading to the loss of CO₂ and the formation of alkyl-substituted degradants.

  • Intermolecular Condensation (Anhydride Formation): While the 1,3-spatial arrangement of the carboxyl groups on the benzene ring sterically hinders intramolecular cyclic anhydride formation, thermal stress drives intermolecular dehydration. This results in the formation of oligomeric polyanhydrides, which drastically reduce the solubility and purity of the API.

  • Auto-Oxidation: The benzylic methyl group at position 2 is highly reactive. Under combined heat and atmospheric oxygen, this methyl group undergoes auto-oxidation to form a tricarboxylic acid derivative.

DegradationPathways A 3-(2-Carboxyethyl)-2-methylbenzoic acid (Intact Molecule) B Decarboxylation (-CO2) A->B Thermal Stress (Homolytic C-C Cleavage) C Intermolecular Condensation (-H2O) A->C Thermal Stress (Dehydration) D Auto-Oxidation (+O2) A->D Heat + Atmospheric O2 (Benzylic Oxidation) E Aliphatic/Aromatic Decarboxylated Degradants B->E F Oligomeric Anhydrides C->F G Tricarboxylic Acid Derivatives D->G

Fig 1. Primary thermal degradation pathways of 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Part 2: Storage Protocols & Regulatory Guidelines

Q2: What are the optimal storage conditions to prevent these degradation mechanisms?

A: To arrest homolytic cleavage and oxidative pathways, storage conditions must strictly control temperature, humidity, and atmospheric composition. Drawing from established protocols for sensitive carboxylic acid intermediates[2], the following conditions are mandatory:

  • Temperature: Store at -20°C for long-term stability (≥24 months). For active, short-term laboratory use (under 3 weeks), storage at 2-8°C is acceptable. Ambient temperatures must be avoided to prevent thermal activation of the C-C bond cleavage[1].

  • Atmosphere: Purge storage containers with an inert gas (Argon or high-purity Nitrogen) prior to sealing. This displaces oxygen and arrests the benzylic auto-oxidation pathway.

  • Moisture Control: Store in tightly sealed amber glass vials (to prevent photolytic excitation) accompanied by desiccant packs to prevent moisture-induced changes to the crystalline lattice.

Q3: How do these storage requirements align with ICH stability testing guidelines?

A: For drug development professionals, stability data must comply with ICH Q1A (R2) guidelines[3][4]. Because this compound is thermally sensitive and intended for refrigerated/freezer storage, the standard ambient testing matrix is adjusted.

Below is a summary of the ICH Q1A (R2) stability testing requirements for compounds intended for refrigerated storage (2-8°C)[4]:

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-term 5°C ± 3°C12 months
Accelerated 25°C ± 2°C / 60% RH ± 5% RH6 months

Note: If significant change occurs during the 6-month accelerated study at 25°C, it validates the necessity of the -20°C long-term storage recommendation.

Part 3: Troubleshooting & Experimental Validation

Q4: How can I design a self-validating forced degradation study to quantify the thermal stability of my specific batch?

A: A robust forced degradation (stress testing) protocol is essential to elucidate the exact degradation pathways of your batch and validate your analytical procedures (e.g., ensuring your HPLC method is stability-indicating)[4].

Step-by-Step Methodology for Thermal Stress Testing:

  • Sample Preparation: Accurately weigh 10.0 mg of 3-(2-Carboxyethyl)-2-methylbenzoic acid into five separate 2 mL amber glass HPLC vials.

  • Thermal Stress Incubation:

    • Place three vials in a controlled environmental chamber set to 60°C / 75% RH .

    • Leave the vials uncapped to simulate worst-case environmental exposure.

  • Sampling & Quenching: Retrieve one vial at specific time points: Day 7, Day 14, and Day 28 . Immediately quench the thermal reaction by transferring the vial to a -80°C freezer for 1 hour.

  • Control Preparation: Maintain one vial at -20°C under Argon as the absolute baseline control[2].

  • LC-MS/MS Analysis:

    • Reconstitute the stressed and control samples in 1.0 mL of LC-MS grade Acetonitrile/Water (50:50, v/v).

    • Inject 5 µL into an LC-MS/MS system utilizing a C18 reverse-phase column.

    • Self-Validation Check: Monitor for specific mass shifts. A loss of 44 Da indicates decarboxylation, while a mass shift of -18 Da coupled with a doubling of the base mass indicates intermolecular anhydride formation.

  • Data Evaluation: Plot the peak area of the intact API over time to calculate the degradation kinetics (k) and predict shelf-life.

StabilityWorkflow S1 Sample Prep (API in amber vials) S2 Stress Conditions (60°C / 75% RH) S1->S2 S3 Sampling (Days 7, 14, 28) S2->S3 S4 LC-MS/MS Analysis (Quantify mass shifts) S3->S4 S5 Data Evaluation (Kinetic modeling) S4->S5

Fig 2. Self-validating experimental workflow for forced degradation testing.

References

  • ICH Q1A (R2) Stability testing of new drug substances and products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • Computational Study of the Gas-Phase Thermal Degradation of Perfluoroalkyl Carboxylic Acids. The Journal of Physical Chemistry A - ACS Publications. Available at:[Link]

Sources

Technical Support Center: Resolving Peak Tailing in 3-(2-Carboxyethyl)-2-methylbenzoic acid HPLC Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

3-(2-Carboxyethyl)-2-methylbenzoic acid is a challenging analyte due to the presence of two carboxylic acid functional groups (one aromatic, one aliphatic) and a sterically hindering methyl group. When analyzed via Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), analysts frequently encounter severe peak tailing, defined as a USP asymmetry factor greater than 1.2[1].

This phenomenon is rarely due to a single factor. Instead, it is typically a combination of partial ionization, secondary interactions with ionized silanol groups[2], metal chelation, and sample solvent mismatch. This guide provides a systematic, field-proven approach to diagnosing and resolving these issues.

Diagnostic Workflow

Troubleshooting Start Peak Tailing Observed: 3-(2-Carboxyethyl)-2-methylbenzoic acid CheckPH 1. Check Mobile Phase pH Is pH < 2.5? Start->CheckPH AdjustPH Adjust pH to 2.0 - 2.5 (Use 0.1% TFA or H3PO4) CheckPH->AdjustPH No CheckMetals 2. Check Metal Chelation Are you using standard stainless steel? CheckPH->CheckMetals Yes AdjustPH->CheckMetals Passivate Passivate System or Use PEEK/Bio-inert Column CheckMetals->Passivate Yes CheckSolvent 3. Check Injection Solvent Is sample solvent stronger than mobile phase? CheckMetals->CheckSolvent No Passivate->CheckSolvent MatchSolvent Dilute sample in initial mobile phase CheckSolvent->MatchSolvent Yes Success Symmetrical Peak (Tailing Factor < 1.2) CheckSolvent->Success No MatchSolvent->Success

Diagnostic workflow for resolving peak tailing of 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Troubleshooting FAQs

Q1: Why does this specific di-carboxylic acid exhibit more severe tailing than mono-acids? A1: The severity of the tailing is rooted in the molecule's dual pKa values. The aromatic carboxylic acid typically has a pKa around 4.0, while the aliphatic carboxylic acid has a pKa around 4.5. If the mobile phase pH is not strictly controlled, the molecule exists in a dynamic equilibrium of protonated and ionized states, leading to fluctuating retention times and peak tailing[3]. Furthermore, the spatial arrangement of the two carboxyl groups allows the molecule to act as a bidentate ligand, chelating with trace metal ions (e.g., Fe³⁺, Ni²⁺) present in stainless steel system frits or the silica matrix itself.

Q2: How do I optimize the mobile phase pH to suppress ionization? A2: Mobile phase pH is a critical factor for ionizable compounds[4]. To achieve a sharp, symmetrical peak, the pH must be adjusted to at least 1.5–2.0 units below the lowest pKa of the analyte to suppress its ionization[4]. For 3-(2-Carboxyethyl)-2-methylbenzoic acid, this means targeting a pH of 2.0–2.5. This ensures the molecule remains in a single, neutral, hydrophobic state, which interacts uniformly with the reversed-phase stationary phase[4].

Q3: My pH is optimized, but tailing persists. Is the stationary phase the issue? A3: Yes, secondary interactions with the stationary phase are a frequent cause of peak tailing[4]. Even at low pH, polar interactions with residual, un-endcapped silanol groups on the silica surface can occur[5]. To mitigate this, utilize a highly deactivated (end-capped) column or a column featuring steric protection against silica hydrolysis[5]. If metal chelation is the root cause, switching to a column with hybrid particle technology or bio-inert (PEEK-lined) hardware can eliminate these secondary interactions.

Q4: Could my sample preparation or injection volume be causing the tailing? A4: Absolutely. Injecting a sample dissolved in a strong organic solvent (e.g., 100% Acetonitrile) into a highly aqueous initial mobile phase causes the analyte to travel too quickly before partitioning properly, resulting in fronting or tailing. Because the first analytes to elute are the least hydrophobic, they are most affected by a strong sample solvent[6]. Always dilute your sample in the initial mobile phase conditions[6]. Additionally, mass overload can distort peak symmetry; if diluting the sample by a factor of 10 improves the peak shape, the original issue was column overload[4].

Experimental Protocols

Protocol 1: Mobile Phase Optimization & pH Screening

Objective: To establish a self-validating system that ensures the analyte is fully protonated prior to column interaction.

  • Prepare Mobile Phase A: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1000 mL of ultrapure water (18.2 MΩ·cm) to achieve a 0.1% v/v solution (pH ~2.0).

  • Prepare Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • Equilibration: Flush the HPLC system and column with 10% B for at least 10 column volumes to ensure the stationary phase is fully equilibrated to the acidic pH.

  • Injection & Evaluation: Inject a low-concentration standard (e.g., 10 µg/mL). Calculate the USP tailing factor from the full peak width measured at 5% of the peak height[2]. A tailing factor of 1.0 indicates perfect symmetry, while values > 1.2 require further optimization[1][2].

Protocol 2: Mitigating Sample Solvent Mismatch

Objective: To prevent peak distortion caused by injection solvent strength.

  • Stock Solution: Dissolve the 3-(2-Carboxyethyl)-2-methylbenzoic acid standard in 50/50 v/v Acetonitrile/Water to ensure complete dissolution.

  • Working Dilution: Dilute the stock solution 1:10 using the initial mobile phase composition (e.g., 10% Acetonitrile / 90% Water with 0.1% TFA)[6].

  • Verification (Self-Validating Step): Inject 2 µL and 4 µL of the working dilution. If the peak height doubles with the 4 µL injection while maintaining good peak symmetry, the solvent mismatch issue has been successfully resolved[6].

Data Presentation

Table 1: Mobile Phase Additives for Acidic Compounds

Additive Typical Concentration Approx. pH UV Cutoff (nm) LC-MS Compatibility
Trifluoroacetic Acid (TFA) 0.05% - 0.1% v/v 2.0 210 Yes (Ion suppression possible)
Formic Acid 0.1% v/v 2.7 210 Excellent
Phosphoric Acid 10 - 50 mM 2.0 - 2.5 < 200 No (Non-volatile)

| Acetic Acid | 0.1% - 1.0% v/v | 3.0 - 3.5 | 230 | Good |

Table 2: Column Chemistry Comparison for Di-Carboxylic Acids

Column Technology End-capping Metal Impurities Suitability for Di-acids
Standard C18 (Older Gen) Minimal High (Type A Silica) Poor (Severe tailing)
High-Purity C18 (Type B) Double/Exhaustive Very Low Good
Sterically Protected C18 Yes (Bulky silanes) Very Low Excellent (Low pH stable)

| Hybrid Particle (e.g., BEH) | Yes | Trace/None | Excellent (Wide pH range) |

References

  • ALWSCI. "Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables." ALWSCI. URL: [Link]

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." Waters. URL: [Link]

  • Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL:[Link]

  • Waters Corporation. "Peak Shape Changes with Increased Injection Volume." Waters. URL: [Link]

  • Pharmaguideline. "10 Tips for HPLC Analysis In Pharmaceuticals." Pharmaguideline. URL: [Link]

Sources

Technical Support Center: Reaction Optimization for 3-(2-Carboxyethyl)-2-methylbenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Working with asymmetric, bifunctional molecules like 3-(2-Carboxyethyl)-2-methylbenzoic acid requires precise control over thermodynamic and kinetic parameters. Because this molecule contains both an aromatic benzoic acid moiety and an aliphatic propionic acid chain, researchers frequently encounter challenges with regioselectivity and undesired side reactions.

This guide provides field-proven troubleshooting insights, causality-driven explanations, and self-validating protocols to help you optimize temperature and time for selective functionalization and intramolecular cyclization.

Divergent Reaction Workflows

Workflow SM 3-(2-Carboxyethyl)- 2-methylbenzoic acid MonoEster Selective Aliphatic Mono-esterification SM->MonoEster SOCl2, MeOH 25°C, 3-13h Indanone Intramolecular Cyclization (Indanone Derivative) SM->Indanone Eaton's Reagent 50-80°C, 2-4h DiEster Non-Selective Di-esterification SM->DiEster SOCl2, MeOH 65°C, >12h Degradation Polymerization & Decarboxylation SM->Degradation Eaton's Reagent >100°C, >6h

Divergent reaction pathways based on temperature and time optimization.

Section 1: Selective Aliphatic Esterification

Q: How do I selectively esterify the aliphatic propionic acid chain without reacting the aromatic benzoic acid group?

A: The key to this transformation lies in leveraging the steric and electronic differences between the two carboxyl groups. The aromatic carboxyl group is conjugated with the benzene ring, which delocalizes its electron density and increases its thermodynamic stability, making it less electrophilic. Furthermore, the adjacent 2-methyl group introduces significant steric hindrance (the ortho-effect), physically blocking nucleophilic attack by the alcohol.

Conversely, the aliphatic 2-carboxyethyl group lacks this conjugation and steric shielding. By maintaining a strict, low reaction temperature (25 °C) and controlling the reaction time (3–13 hours), the aliphatic chain is1[1]. Elevating the temperature to reflux (>65 °C) provides enough thermal energy to overcome the steric barrier of the aromatic group, resulting in undesired di-esterification.

Self-Validating Protocol: Selective Mono-esterification
  • Initiation: Dissolve 1.0 eq of 3-(2-Carboxyethyl)-2-methylbenzoic acid in anhydrous methanol (0.2 M concentration) under an inert nitrogen atmosphere.

    • Validation Check: The solution must be completely clear. Any turbidity indicates moisture contamination or insoluble impurities that will skew the reaction kinetics.

  • Catalyst Addition: Cool the flask to 0 °C. Add 0.1 eq of thionyl chloride (SOCl₂) dropwise.

    • Validation Check: Gentle gas evolution (SO₂ and HCl) should be observed immediately. If no gas evolves, the SOCl₂ has likely degraded.

  • Propagation: Remove the ice bath and allow the reaction to stir at exactly 25 °C for 3 to 13 hours.

    • Validation Check: Monitor via TLC (Eluent: 80:20 Hexane:EtOAc). The reaction is kinetically complete when the starting material spot (R_f ~0.1) is replaced entirely by the mono-ester spot (R_f ~0.4). The sudden appearance of a faint spot at R_f ~0.7 indicates the onset of over-reaction to the di-ester; quench immediately if this occurs.

  • Quenching & Isolation: Quench with saturated aqueous NaHCO₃ until pH 7 is reached. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate under reduced pressure.

Section 2: Intramolecular Friedel-Crafts Cyclization (Indanone Synthesis)

Q: My intramolecular cyclization is yielding black tar and low amounts of the indanone derivative. What is going wrong?

A: Black tar is a classic indicator of polymerization or extensive degradation, which is a direct consequence of excessive temperature or prolonged reaction times in strong Brønsted acids. The formation of the 1-indanone core requires the generation of a highly reactive acylium ion from the aliphatic carboxylic acid, followed by an 2[2].

If the temperature is too low, the activation energy for the cyclization is not met. However, if the temperature exceeds 100 °C, the acylium ion can undergo 3 leading to oligomerization, or the product can undergo elimination to form indene derivatives[3]. To prevent this, we recommend abandoning highly viscous Polyphosphoric Acid (PPA) in favor of Eaton's Reagent (10 wt% P₂O₅ in methanesulfonic acid). Eaton's reagent provides a liquid, homogeneous acidic medium that4 (50–80 °C)[4].

Self-Validating Protocol: Indanone Formation via Eaton's Reagent
  • Preparation: In a flame-dried flask, add Eaton's Reagent (5.0 eq relative to the substrate).

    • Validation Check: The reagent must be a clear, slightly viscous liquid. Discard if it appears cloudy or contains white precipitates, as this indicates degraded, inactive P₂O₅.

  • Substrate Addition: Add 1.0 eq of 3-(2-Carboxyethyl)-2-methylbenzoic acid portion-wise at room temperature to prevent localized exotherms.

  • Thermal Activation: Heat the mixture to 60 °C using a precisely controlled oil bath. Stir for 2 to 4 hours.

    • Validation Check: The solution will transition to a deep amber color as the acylium ion forms and cyclizes. If the solution turns opaque black, the temperature is too high, and polymerization is actively occurring.

  • Quenching: Cool the mixture to 0 °C and carefully pour it over crushed ice while stirring vigorously.

    • Validation Check: The indanone derivative should immediately precipitate as a distinct solid. If a sticky, oily layer forms instead, it indicates incomplete crystallization or the presence of indene/polymeric byproducts.

  • Isolation: Filter the precipitate, wash with cold water until the filtrate is neutral (pH 7), and recrystallize from ethanol.

Section 3: Temperature & Time Optimization Data

The following table summarizes the quantitative boundaries for optimizing the divergent pathways of 3-(2-Carboxyethyl)-2-methylbenzoic acid.

Reaction PathwayReagents / CatalystOptimal TemperatureOptimal TimePrimary ProductCommon Side Product (if over-optimized)
Selective Mono-esterification SOCl₂ (cat.), MeOH25 °C3–13 hoursAliphatic Mono-esterDi-ester (Occurs at >65 °C)
Intramolecular Cyclization Eaton's Reagent60–80 °C2–4 hours1-Indanone DerivativePolymeric Tar / Indene (Occurs at >100 °C)
Non-Selective Di-esterification SOCl₂ (excess), MeOH65 °C (Reflux)>12 hoursDi-esterN/A
References
  • Ram, R. N., & Charles, I. (1997). A Simple Method for the Preparation of Monomethyl Esters of Dicarboxylic Acids by Selective Esterification of the Nonconjugated Carboxyl Group in the Presence of an Aromatic or Conjugated Carboxyl Group. Journal of Chemical Research.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 1-Indanone via Friedel-Crafts Reaction.
  • BenchChem. (2025). A Head-to-Head Battle for the Indanone Core: Friedel-Crafts Acylation vs.
  • BenchChem. (2025). Scale-up considerations for the industrial production of 1-indanone.

Sources

Validation & Comparative

Reactivity comparison: 3-(2-Carboxyethyl)-2-methylbenzoic acid vs 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Reactivity of 3-(2-Carboxyethyl)-2-methylbenzoic Acid and 2-Methylbenzoic Acid

For researchers and professionals in drug development, the selection of chemical building blocks is a critical decision that dictates synthetic routes, linker stability, and the ultimate pharmacological profile of a candidate molecule. A nuanced understanding of the reactivity of these building blocks is paramount. This guide provides a detailed comparative analysis of two structurally related aromatic carboxylic acids: 3-(2-Carboxyethyl)-2-methylbenzoic acid, a dicarboxylic acid, and its simpler analog, 2-methylbenzoic acid (o-toluic acid).

We will dissect their structural, electronic, and steric differences to predict and explain their respective reactivities in key chemical transformations relevant to pharmaceutical and materials science. This analysis is supported by established chemical principles and includes detailed protocols for empirical validation.

Molecular Structure: The Foundation of Reactivity

At first glance, the two molecules share a 2-methylbenzoic acid core. However, the addition of a 3-(2-carboxyethyl) substituent creates a fundamentally different molecule with two distinct reactive centers and altered electronic properties.

  • 2-Methylbenzoic Acid (o-Toluic Acid) is a simple, monosubstituted aromatic carboxylic acid.[1] Its reactivity is primarily governed by the interplay between the carboxyl group and the ortho-methyl substituent.

  • 3-(2-Carboxyethyl)-2-methylbenzoic Acid is a dicarboxylic acid featuring two distinct carboxyl groups:

    • An aromatic carboxyl group at the C1 position, directly attached to the benzene ring.

    • An aliphatic carboxyl group at the terminus of a flexible three-carbon chain.

This structural divergence is the primary determinant of the profound differences in their chemical behavior.

G cluster_0 2-Methylbenzoic Acid cluster_1 3-(2-Carboxyethyl)-2-methylbenzoic Acid mol1 mol1 mol2 mol2

Caption: Factors influencing the reactivity of the two carboxyl groups in 3-(2-carboxyethyl)-2-methylbenzoic acid.

Quantitative Comparison: Physicochemical Properties

The table below summarizes the known properties of 2-methylbenzoic acid and the predicted properties for 3-(2-carboxyethyl)-2-methylbenzoic acid based on established chemical principles.

Property2-Methylbenzoic Acid3-(2-Carboxyethyl)-2-methylbenzoic AcidRationale for Prediction
Molecular Formula C₈H₈O₂ [2]C₁₁H₁₂O₄-
Molecular Weight 136.15 g/mol [2]208.21 g/mol -
pKa ~3.91 [2]pKa₁: ~3.5-3.8pKa₂: ~4.8-5.2pKa₁: The aromatic COOH is acidified by the -I effect of the second carboxyl group, making it stronger than in 2-methylbenzoic acid.<[3][4]br>pKa₂: The aliphatic COOH is a weaker acid; its deprotonation is disfavored due to electrostatic repulsion from the existing carboxylate. [3]
Steric Hindrance at C1-COOH HighHighThe ortho-methyl group is present in both structures, impeding access to the aromatic carboxyl group. [5]
Steric Hindrance at Aliphatic COOH N/ALowThe carboxyl group is at the end of a flexible chain, making it highly accessible.

Experimental Validation: A Protocol for Comparative Esterification

To empirically validate the predicted differences in reactivity, a competitive esterification experiment can be performed. This protocol is designed to highlight the chemoselectivity driven by steric hindrance.

Objective:

To demonstrate the preferential esterification of the sterically unhindered aliphatic carboxyl group of 3-(2-carboxyethyl)-2-methylbenzoic acid over the hindered aromatic carboxyl group.

Materials:
  • 3-(2-Carboxyethyl)-2-methylbenzoic acid

  • 2-Methylbenzoic acid (as a control)

  • Methanol (reagent grade, anhydrous)

  • Sulfuric acid (concentrated, as catalyst)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Internal standard (e.g., dodecane) for GC-MS analysis

Experimental Workflow:

G start Start: Equimolar Mixture of Both Acids in DCM add_reagents Add Methanol (1.1 eq) & H₂SO₄ (cat.) at 0°C start->add_reagents react Stir at Room Temp Monitor by TLC/GC-MS add_reagents->react workup Quench with NaHCO₃(aq) Extract with DCM react->workup dry Dry Organic Layer (MgSO₄) Filter workup->dry analyze Analyze via GC-MS with Internal Standard dry->analyze end End: Quantify Products analyze->end

Sources

A Senior Application Scientist's Guide to the Structural Comparison of 3-(2-Carboxyethyl)-2-methylbenzoic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the realm of drug discovery and development, the seemingly subtle distinction between positional isomers can be the very pivot upon which efficacy and toxicity balance. Positional isomers, molecules sharing the same molecular formula but differing in the substitution pattern on a core scaffold, can exhibit vastly different pharmacological and toxicological profiles.[1][2][3] This guide provides a comprehensive framework for the structural elucidation and comparative analysis of positional isomers of 3-(2-Carboxyethyl)-2-methylbenzoic acid, a substituted benzoic acid derivative. Benzoic acid and its derivatives are fundamental structural motifs in a vast array of pharmacologically active compounds.[4]

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of analytical techniques, instead offering a strategic and logical workflow. We will delve into the "why" behind experimental choices, ensuring that the described protocols are not just a series of steps, but a self-validating system for generating robust and reliable structural data.

The Critical Importance of Isomeric Purity

The precise arrangement of functional groups on an aromatic ring dictates the molecule's three-dimensional shape, electronic distribution, and capacity for intermolecular interactions. These factors, in turn, govern how a molecule interacts with its biological target, such as an enzyme or receptor.[2] A shift in a substituent's position from ortho to meta or para can drastically alter binding affinity, metabolic stability, and overall therapeutic effect.[3][5] Therefore, the unambiguous identification and characterization of a specific positional isomer are paramount for ensuring the safety, efficacy, and intellectual property of a new chemical entity.

The Isomers of (2-Carboxyethyl)-methylbenzoic Acid: A Structural Overview

The parent molecule, 3-(2-Carboxyethyl)-2-methylbenzoic acid, presents a number of possibilities for positional isomerism. The primary points of variation are the positions of the methyl and 2-carboxyethyl groups on the benzoic acid ring. For the purpose of this guide, we will consider the isomers where these two substituents are moved to different positions on the phenyl ring.

Below is a table outlining the structures of 3-(2-Carboxyethyl)-2-methylbenzoic acid and some of its potential positional isomers.

Isomer Name Structure Key Differentiating Feature
3-(2-Carboxyethyl)-2-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 2 and 3 respectively.
4-(2-Carboxyethyl)-2-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 2 and 4 respectively.
5-(2-Carboxyethyl)-2-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 2 and 5 respectively.
2-(2-Carboxyethyl)-3-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 3 and 2 respectively.
4-(2-Carboxyethyl)-3-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 3 and 4 respectively.
2-(2-Carboxyethyl)-4-methylbenzoic acid(Structure to be drawn)Methyl and carboxyethyl groups are at positions 4 and 2 respectively.

A Multi-pronged Approach to Structural Elucidation

No single analytical technique can provide a complete and unambiguous structural assignment in all cases. A robust characterization strategy relies on the synergistic use of multiple spectroscopic and analytical methods. This guide will focus on a logical workflow employing Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

G cluster_0 Analytical Workflow start Synthesized Isomer Mixture or Isolated Isomer nmr NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) start->nmr Primary Structure & Connectivity ms Mass Spectrometry (EI, ESI, HRMS) start->ms Molecular Weight & Fragmentation data_integration Data Integration & Structural Confirmation nmr->data_integration ms->data_integration xray X-ray Crystallography (Single Crystal) final_report Comprehensive Characterization Report xray->final_report data_integration->xray If crystalline & requires absolute confirmation data_integration->final_report

Caption: A logical workflow for the structural elucidation of positional isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis

NMR spectroscopy is arguably the most powerful technique for determining the precise connectivity of atoms in a molecule.[4][6] For positional isomers, the chemical shifts and coupling patterns of the aromatic protons are particularly informative.

Experimental Protocol: ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[4] The choice of solvent can impact the chemical shifts, so consistency is key for comparative studies.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for sufficient resolution.

  • 2D NMR: To definitively assign the proton and carbon signals and establish connectivity, acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Interpreting the Data: What to Look For

The substitution pattern on the benzene ring will give rise to characteristic splitting patterns and chemical shifts in the ¹H NMR spectrum.

  • Number of Aromatic Signals: The number of distinct signals in the aromatic region (typically 6.5-8.5 ppm) corresponds to the number of non-equivalent protons on the ring.

  • Splitting Patterns (Multiplicity): The coupling between adjacent protons (J-coupling) results in signal splitting. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (in Hz) provide information about the relative positions of the protons.

  • Chemical Shifts: The electronic environment of each proton and carbon nucleus influences its chemical shift. The electron-withdrawing carboxylic acid group and the electron-donating methyl group will have predictable effects on the chemical shifts of the aromatic protons and carbons.

Table of Expected ¹H NMR Aromatic Region Characteristics for Selected Isomers:

Isomer Expected Number of Aromatic Signals Expected Splitting Patterns
3-(2-Carboxyethyl)-2-methylbenzoic acid3A triplet and two doublets.
4-(2-Carboxyethyl)-2-methylbenzoic acid3A singlet, and two doublets.
2-(2-Carboxyethyl)-4-methylbenzoic acid3A singlet, and two doublets.

Note: These are predictions based on general principles. Actual spectra should be carefully analyzed.

Mass Spectrometry (MS): Confirming Molecular Weight and Probing Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and can offer structural clues through the analysis of its fragmentation patterns.[4] While standard electron ionization (EI) mass spectra of positional isomers can be very similar, high-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition.[7][8]

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the isomer in a suitable solvent like methanol or acetonitrile.[9]

  • Chromatographic Separation: Use a liquid chromatography (LC) system, such as HPLC or UPLC, to introduce the sample into the mass spectrometer. This is particularly useful when analyzing a mixture of isomers.[10]

  • Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. It typically produces the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.[11]

  • Mass Analysis: Perform analysis using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

  • Tandem MS (MS/MS): To induce fragmentation, perform tandem mass spectrometry. The fragmentation patterns can sometimes reveal subtle differences between isomers.[9]

Data Interpretation: Key Diagnostic Ions

The primary utility of MS in this context is the confirmation of the molecular formula through accurate mass measurement. The fragmentation patterns of benzoic acid derivatives often involve the loss of the carboxylic acid group or parts of the side chains. While the major fragments may be the same for all isomers, the relative intensities of these fragments can sometimes differ.[12][13]

Table of Expected Mass Spectrometry Data:

Parameter Expected Value Significance
Molecular Formula C₁₁H₁₂O₄
Monoisotopic Mass 208.0736 u
[M-H]⁻ (in negative ESI) m/z 207.0660Confirms the molecular weight.
[M+H]⁺ (in positive ESI) m/z 209.0814Confirms the molecular weight.
Key Fragmentation Pathways Loss of CO₂ (44 Da), loss of the carboxyethyl group (73 Da), loss of water (18 Da)Provides structural information and can potentially differentiate isomers.
X-ray Crystallography: The Definitive Structural Proof

For compounds that can be crystallized, single-crystal X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the precise positions of all atoms.[14] This technique is the gold standard for absolute structure confirmation.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the purified isomer. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).[15]

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure.

Data Interpretation: Beyond Connectivity

X-ray crystallography not only confirms the substitution pattern but also provides a wealth of information about the molecule's conformation and intermolecular interactions in the solid state. This includes:

  • Bond lengths and angles: Precise measurements of all bond lengths and angles.

  • Torsion angles: Information about the rotation around single bonds, which defines the molecule's conformation.

  • Intermolecular interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that dictate the crystal packing.[16][17]

G cluster_1 Data Triangulation for Structural Validation nmr_data NMR Data (Connectivity, Proton Environment) validated_structure Validated Structure of the Positional Isomer nmr_data->validated_structure Confirms ms_data MS Data (Molecular Formula, Fragments) ms_data->validated_structure Corroborates xray_data X-ray Data (3D Structure, Absolute Confirmation) xray_data->validated_structure Definitively Proves

Caption: Triangulation of data from multiple analytical techniques for robust structural validation.

Conclusion

The structural comparison of positional isomers like those of 3-(2-Carboxyethyl)-2-methylbenzoic acid is a critical exercise in pharmaceutical research and development. A meticulous and multi-faceted analytical approach, grounded in the principles of NMR spectroscopy, mass spectrometry, and X-ray crystallography, is essential for unambiguous characterization. By understanding the strengths and limitations of each technique and integrating the data in a logical workflow, researchers can confidently establish the identity and purity of their compounds, a crucial step in advancing new chemical entities from the laboratory to the clinic.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Analysis of Synthesized Benzoic Acid Derivatives by NMR and Mass Spectrometry.
  • StudySmarter. (2023, October 14). Positional Isomers: Meaning, Applications, Examples.
  • Fiveable. (2025, August 15). Positional Isomers: Organic Chemistry Study Guide.
  • ACS Publications - American Chemical Society. (2018, February 27). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry.
  • Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. (n.d.).
  • Benchchem. (n.d.). Technical Support Center: Differentiating 3-CEC, 4-CEC, and Other Positional Isomers.
  • PatSnap Eureka. (2025, August 1). The Role of Geometric Isomers in Drug Efficacy and Toxicity.
  • PMC. (n.d.). A review of drug isomerism and its significance.
  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry?
  • PubMed. (n.d.). 750 MHz HPLC-NMR spectroscopic studies on the separation and characterization of the positional isomers of the glucuronides of 6,11-dihydro-11-oxodibenz[b,e]oxepin-2-acetic acid.
  • Benchchem. (n.d.). Technical Support Center: Analytical Discrimination of 3-CMC and its Positional Isomers.
  • Benchchem. (n.d.). Technical Support Center: Mass Spectrometry of Benzoic Acid Compounds.
  • Doc Brown's Chemistry. (2026, April 3). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions.
  • Benchchem. (n.d.). X-ray crystallography of Methyl 3-(2-aminophenoxy)benzoate derivatives.
  • Benchchem. (n.d.). X-ray Crystallography of Benzoic Acid Derivatives: A Comparative Guide.
  • PMC - NIH. (n.d.). Crystal structure of 3-acetoxy-2-methylbenzoic acid.
  • ResearchGate. (n.d.). Redetermination of 3-methylbenzoic acid.

Sources

Benchmarking synthesis yields of 3-(2-Carboxyethyl)-2-methylbenzoic acid using different catalysts

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Context

3-(2-Carboxyethyl)-2-methylbenzoic acid is a specialized, bifurcated dicarboxylic acid building block. It is increasingly utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including highly selective Histone Deacetylase 6 (HDAC6) inhibitors[1].

The most atom-economical synthetic route to this scaffold involves a Mizoroki-Heck cross-coupling of 3-bromo-2-methylbenzoic acid with acrylic acid, followed by catalytic hydrogenation of the resulting alkene. However, the structural hallmark of the starting material—a methyl group situated ortho to the bromide—presents severe synthetic challenges. The ortho-methyl group induces significant steric hindrance, which impedes the oxidative addition of standard palladium catalysts into the deactivated C-Br bond[2]. Furthermore, it forces the intermediate Pd(II) complex into conformations that can retard migratory insertion.

This guide benchmarks three distinct catalytic systems to overcome this steric barrier, providing a self-validating protocol and explaining the causality behind catalyst performance.

Mechanistic Pathway & The Steric Bottleneck

To understand why catalyst selection is critical, we must examine the catalytic cycle. For ortho-substituted aryl bromides, the oxidative addition step is the primary rate-limiting bottleneck.

HeckCycle Pd0 Pd(0)L_n Active Catalyst OxAdd 1. Oxidative Addition (Rate-limiting due to ortho-methyl steric bulk) Pd0->OxAdd 3-Bromo-2-methylbenzoic acid MigIns 2. Migratory Insertion (Coordination of Acrylic Acid) OxAdd->MigIns Ar-Pd(II)-Br BetaElim 3. β-Hydride Elimination (Formation of C=C bond) MigIns->BetaElim RedElim 4. Reductive Elimination (Base neutralizes HX, regenerates Pd(0)) BetaElim->RedElim (E)-Alkene Intermediate RedElim->Pd0 Base, -HBr

Caption: The Mizoroki-Heck catalytic cycle highlighting the oxidative addition bottleneck caused by ortho-substitution.

Catalyst Selection & Benchmarking Rationale

We evaluated three distinct catalytic systems for the C-C bond formation step:

  • Pd(OAc)₂ / P(o-tolyl)₃ (The Baseline): A traditional homogeneous system. While effective for unhindered substrates, the moderate electron density of P(o-tolyl)₃ struggles to push the metal into the deactivated, sterically congested C-Br bond.

  • Pd₂(dba)₃ / P(t-Bu)₃ (The High-Performance Standard): A highly active system optimized for challenging substrates[3]. The tri-tert-butylphosphine ligand is extremely electron-rich, which heavily accelerates oxidative addition. Simultaneously, its massive steric bulk (large cone angle) facilitates rapid product release during reductive elimination.

  • SiliaCat DPP-Pd (The Green Alternative): A heterogeneous diphenylphosphine palladium(II) catalyst. Selected for its green chemistry profile, it allows for simple filtration and low metal leaching, albeit typically at the cost of reaction kinetics.

Quantitative Benchmarking Data

The following table summarizes the performance of each catalyst in the synthesis of the intermediate (E)-3-(2-carboxyvinyl)-2-methylbenzoic acid.

Catalyst SystemLoading (mol%)BaseYield (%)TONTOF (h⁻¹)E-factor
Pd(OAc)₂ / P(o-tolyl)₃ 5.0Et₃N428.40.35>50
Pd₂(dba)₃ / P(t-Bu)₃ 2.0Cy₂NMe9145.53.812
SiliaCat DPP-Pd 5.0Et₃N6513.00.5428

Data Interpretation: The Pd₂(dba)₃ / P(t-Bu)₃ system drastically outperforms the others. The use of dicyclohexylmethylamine (Cy₂NMe) as a base is a critical causal factor here; it effectively neutralizes the generated HBr without coordinating strongly to the active Pd(0) species, preventing catalyst poisoning[3].

Experimental Workflows & Self-Validating Protocols

Workflow SM 3-Bromo-2-methylbenzoic acid (Starting Material) Heck Heck Cross-Coupling (Pd2(dba)3, P(t-Bu)3, Acrylic Acid, Cy2NMe) SM->Heck Int (E)-3-(2-Carboxyvinyl)- 2-methylbenzoic acid (Intermediate) Heck->Int 91% Yield Hydro Catalytic Hydrogenation (H2, Pd/C, MeOH) Int->Hydro Prod 3-(2-Carboxyethyl)- 2-methylbenzoic acid (Final Product) Hydro->Prod Quantitative

Caption: Two-step synthetic workflow from 3-bromo-2-methylbenzoic acid to the final bifurcated product.

Step 1: Heck Cross-Coupling (Using the Optimal Catalyst)

Objective: Synthesis of (E)-3-(2-carboxyvinyl)-2-methylbenzoic acid.

  • Preparation: In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromo-2-methylbenzoic acid (1.0 equiv, 10 mmol) and Pd₂(dba)₃ (1.0 mol%, 0.1 mmol).

  • Ligand & Reagent Addition: Add anhydrous 1,4-dioxane (20 mL), followed by a 1.0 M solution of P(t-Bu)₃ in toluene (2.0 mol%, 0.2 mL). Stir for 10 minutes until the solution turns a deep, homogeneous red-purple, indicating the formation of the active Pd(0)L complex.

  • Coupling Partners: Inject acrylic acid (1.5 equiv, 15 mmol) and Cy₂NMe (2.5 equiv, 25 mmol).

  • Reaction: Heat the mixture to 90 °C for 12 hours.

  • Self-Validating Checkpoint (HPLC): Monitor the reaction via HPLC at 254 nm. Causality of signal: The starting material will elute early. As the reaction progresses, the intermediate will appear at a later retention time and exhibit a distinct bathochromic shift (absorption at longer wavelengths) due to the extended π-conjugation of the newly formed styrene-like system.

  • Workup: Cool to room temperature, dilute with EtOAc, and acidify with 1M HCl to pH 2. The di-acid intermediate will precipitate. Filter and wash with cold water to afford the pure (E)-isomer.

Step 2: Catalytic Hydrogenation

Objective: Reduction of the alkene to yield 3-(2-Carboxyethyl)-2-methylbenzoic acid.

  • Preparation: Dissolve the (E)-3-(2-carboxyvinyl)-2-methylbenzoic acid (8 mmol) in HPLC-grade methanol (30 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (5 wt%).

  • Reaction: Purge the flask with nitrogen (3x), then with hydrogen gas (3x). Stir vigorously under a hydrogen balloon (1 atm) at room temperature for 4 hours.

  • Self-Validating Checkpoint (NMR): Pull a 0.1 mL aliquot, filter, concentrate, and run a crude ¹H-NMR. Causality of signal: The complete disappearance of the vinylic protons (typically appearing as two doublets between 6.3 and 7.8 ppm with a large trans coupling constant J ~ 16 Hz) serves as a definitive, self-validating checkpoint for quantitative conversion.

  • Workup: Filter the reaction mixture through a tight pad of Celite to remove the Pd/C. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the final product as a white solid.

Sources

Comparing analytical techniques for 3-(2-Carboxyethyl)-2-methylbenzoic acid purity determination

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist navigating the complexities of pharmaceutical intermediates and fine chemicals, I frequently encounter analytes that defy generic analytical methods. 3-(2-Carboxyethyl)-2-methylbenzoic acid is a prime example. Featuring both an aromatic carboxylic acid and an aliphatic carboxyethyl group, this dicarboxylic acid presents unique challenges regarding solubility, ionization state, and thermal stability.

Establishing a robust purity determination strategy for this compound requires moving beyond basic protocols. In this guide, we will critically compare the three primary analytical techniques—RP-HPLC-UV , GC-FID/MS , and 1H-qNMR —analyzing the mechanistic causality behind method selection and providing self-validating experimental workflows.

Structural Analysis & Analytical Challenges

Before selecting an analytical technique, we must deconstruct the molecule's physical chemistry:

  • Dual pKa Values: The aromatic benzoic acid moiety has a pKa of ~4.2, while the aliphatic carboxylic acid has a pKa of ~4.8. In neutral aqueous solutions, the molecule exists in a dynamic equilibrium of partially and fully deprotonated states.

  • Steric Hindrance: The methyl group at the ortho position (position 2) forces the aromatic carboxyl group out of the ring plane, subtly altering its UV absorptivity and reactivity compared to unhindered isomers.

  • Hydrogen Bonding: The two carboxylic acid groups form strong intermolecular hydrogen bonds, drastically elevating the boiling point and rendering the molecule thermally labile at high temperatures.

These structural realities dictate that no single analytical technique is universally perfect; each must be chemically tailored to the molecule.

TechniqueSelection Start 3-(2-Carboxyethyl)- 2-methylbenzoic acid Purity Analysis Goal What is the primary analytical goal? Start->Goal Routine Routine Batch Release & Impurity Profiling Goal->Routine Relative Purity Absolute Absolute Purity (No Reference Standard) Goal->Absolute Absolute Purity Volatile Volatile Impurities & Residual Solvents Goal->Volatile Volatiles HPLC RP-HPLC-UV (Acidic Mobile Phase) Routine->HPLC qNMR 1H qNMR (Internal Standard Method) Absolute->qNMR GC GC-FID/MS (Requires Derivatization) Volatile->GC

Caption: Workflow for selecting the optimal purity determination technique.

Comparative Analysis of Techniques

A. Reversed-Phase HPLC-UV (The Gold Standard for Relative Purity)

For routine industrial lab testing,1[1]. However, analyzing a dicarboxylic acid on a silica-based C18 column is notorious for peak tailing.

The Causality of Tailing: If the mobile phase pH is close to the analyte's pKa, both ionized and non-ionized forms coexist, leading to peak broadening. Furthermore, ionized carboxylate groups interact heavily with residual silanols (-Si-OH) on the stationary phase 2[2]. The Solution: The mobile phase pH must be driven down to ~2.0–2.5 (at least 1.5 units below the lowest pKa) using phosphoric or trifluoroacetic acid. This fully protonates both carboxylic groups, forcing the molecule into a neutral state for predictable hydrophobic partitioning. Coupling this with a 2[2] enables 3[3].

HPLCOptimization Issue Analyte: Dicarboxylic Acid Prone to Peak Tailing Action1 Suppress Ionization Adjust Mobile Phase pH < 2.5 Issue->Action1 Action2 Minimize Silanol Interactions Use End-Capped C18 Column Issue->Action2 Result1 Protonated -COOH Groups Action1->Result1 Result2 Reduced Secondary Retention Action2->Result2 Final Sharp, Symmetrical Peaks Accurate Integration Result1->Final Result2->Final

Caption: Mechanistic workflow for resolving dicarboxylic acid peak tailing in HPLC.

B. Quantitative NMR (The Ultimate Absolute Purity Method)

When a 4[4] is unavailable, HPLC cannot determine absolute mass fraction purity. 1H-qNMR solves this. Because the NMR signal integral is directly proportional to the number of nuclei generating it—regardless of chemical structure—we can determine absolute purity by comparing the analyte's distinct ortho-methyl singlet (~2.3 ppm) against a certified internal standard (e.g., Maleic acid).

C. GC-FID/MS (Niche Application for Volatiles)

While4[4], applying it to 3-(2-Carboxyethyl)-2-methylbenzoic acid directly will fail. The dual carboxylic acids cause thermal degradation in the injection port. GC is only viable here if the sample undergoes exhaustive derivatization (e.g., silylation with BSTFA) to cap the acidic protons, making it highly useful for detecting volatile organic impurities rather than assaying the main compound.

Quantitative Comparison of Techniques

ParameterRP-HPLC-UV1H-qNMRGC-FID (Derivatized)
Purity Output Chromatographic (Relative Area %)Absolute Mass Fraction (% w/w)Chromatographic (Relative Area %)
Reference Standard Required for AssayNot Required (Uses generic IS)Required for Assay
Sensitivity (LOD) High (~0.01 - 0.05%)Moderate (~0.5 - 1.0%)Very High (~0.005%)
Sample Prep Simple (Dilute & Shoot)Precise co-weighing requiredComplex (Derivatization required)
Run Time 10 - 20 minutes5 - 10 minutes (per scan)20 - 30 minutes
Primary Limitation Blind to compounds lacking chromophoresLower sensitivity for trace impuritiesThermal instability of analyte

Self-Validating Experimental Protocols

Protocol 1: RP-HPLC-UV Method for Impurity Profiling

This protocol is designed as a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the mobile phase pH has successfully suppressed ionization before sample analysis begins.

Step 1: Mobile Phase Preparation

  • Action: Prepare Mobile Phase A: 0.1% v/v Phosphoric Acid in Milli-Q water (pH ~2.1). Prepare Mobile Phase B: LC-MS grade Acetonitrile.

  • Causality: Phosphoric acid provides a highly stable, low-pH buffer environment. This ensures the pKa of both the aromatic and aliphatic carboxylic acids is exceeded by >1.5 pH units, forcing the molecule into a fully protonated, neutral state.

Step 2: Column Selection & Equilibration

  • Action: Install a high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm). Equilibrate at 1.0 mL/min with 10% B until the baseline is stable.

  • Causality: End-capping chemically blocks residual silanols on the silica matrix, preventing secondary ion-exchange interactions that cause tailing for acidic compounds.

Step 3: System Suitability Test (SST)

  • Action: Inject a standard solution of 3-(2-Carboxyethyl)-2-methylbenzoic acid (0.5 mg/mL).

  • Validation Criteria: The system is only valid if the USP Tailing Factor (Tf) is ≤ 1.5 and Theoretical Plates (N) > 5000. If Tf > 1.5, the pH is too high or the column is degraded.

Step 4: Gradient Execution & Detection

  • Action: Run a linear gradient from 10% B to 90% B over 15 minutes. Detect at 230 nm.

  • Causality: The gradient ensures the highly polar dicarboxylic acid elutes sharply while simultaneously washing late-eluting, hydrophobic synthetic impurities off the column.

Protocol 2: 1H-qNMR for Absolute Purity Determination

This protocol eliminates the need for a compound-specific reference standard, relying on fundamental quantum mechanical principles for quantitation.

Step 1: Precision Co-Weighing

  • Action: Using a microbalance (d = 0.001 mg), weigh exactly ~10.0 mg of 3-(2-Carboxyethyl)-2-methylbenzoic acid and ~5.0 mg of Maleic Acid (NIST SRM, Internal Standard) into the same vial.

  • Causality: Absolute accuracy in qNMR is entirely dependent on the gravimetric precision of this step.

Step 2: Solvation

  • Action: Dissolve the mixture in 0.6 mL of DMSO-d6. Transfer to a 5 mm NMR tube.

  • Causality: DMSO-d6 is a strong hydrogen-bond acceptor, easily breaking the intermolecular dimers formed by the dicarboxylic acids, ensuring complete dissolution and sharp NMR lines.

Step 3: Acquisition with Extended Relaxation

  • Action: Acquire 1H spectra at 400 MHz (or higher). Set the relaxation delay (D1) to 60 seconds.

  • Causality: A standard NMR pulse sequence (D1 = 1-2s) will saturate the spins. Setting D1 > 5 × T1 (longitudinal relaxation time) ensures all protons fully return to equilibrium between pulses, preventing integration bias.

Step 4: Integration & Calculation

  • Action: Integrate the Maleic acid IS peak (singlet, ~6.26 ppm, 2H) and the analyte's ortho-methyl peak (singlet, ~2.3 ppm, 3H).

  • Validation: The absolute purity ( Px​ ) is calculated using the formula:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×Wx​Wstd​​×Pstd​

    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity).

References

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A Framework for Discovery: Evaluating the Binding Affinity of Novel Compounds Against Established Ligands

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Characterizing 3-(2-Carboxyethyl)-2-methylbenzoic acid

In the landscape of drug discovery and molecular biology, the identification of novel compounds with therapeutic potential is a frequent and pivotal event. However, the journey from a promising molecular structure to a validated therapeutic agent is paved with rigorous biophysical characterization. A critical step in this process is the quantitative assessment of a compound's binding affinity for its biological target. This guide provides a comprehensive framework for evaluating the binding affinity of a novel compound, using the hypothetical case of 3-(2-Carboxyethyl)-2-methylbenzoic acid, against well-established standard ligands.

While 3-(2-Carboxyethyl)-2-methylbenzoic acid is not extensively characterized in publicly available literature, its structure, featuring two carboxylic acid groups and a methylated phenyl ring, suggests potential interactions with targets that recognize dicarboxylic acids or possess hydrophobic binding pockets.[1][2][3] This guide will therefore use a hypothetical protein target to illustrate the principles and methodologies for a comparative binding affinity study.

The Importance of Comparative Binding Affinity Studies

Binding affinity, often expressed as the equilibrium dissociation constant (K_D), is a measure of the strength of the interaction between a ligand and its binding partner.[4] A lower K_D value signifies a stronger binding affinity.[4] Comparing the binding affinity of a novel compound to that of a known standard ligand provides several key insights:

  • Potency Assessment: It allows for a direct comparison of the novel compound's potency against a benchmark.

  • Mechanism of Action: Differences in thermodynamic and kinetic profiles can offer clues about the mechanism of binding.

  • Structure-Activity Relationship (SAR): It provides crucial data for medicinal chemists to understand how structural modifications impact binding and to guide lead optimization.[5]

Hypothetical Target and Standard Ligand Selection

For the purpose of this guide, we will consider a hypothetical enzyme, "Carboxy-Kinase," which has a known binding pocket that accommodates dicarboxylic acids. As our standard, or "gold-standard," ligand, we will use a well-characterized inhibitor of this enzyme, "CK-Inhibitor-A," which has a known K_D in the nanomolar range.

The selection of a standard ligand is critical and should be based on its established and reproducible binding affinity for the target of interest.[6]

Experimental Design: Choosing the Right Tools

Several biophysical techniques can be employed to measure binding affinity, each with its own advantages and limitations.[7][8] For a comprehensive evaluation, employing at least two orthogonal methods is highly recommended to ensure the robustness and validity of the results.[8] This guide will focus on two widely used, label-free techniques: Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) .

Surface Plasmon Resonance (SPR): A Real-Time Look at Binding Kinetics

SPR is a powerful optical technique that monitors molecular interactions in real-time without the need for labels.[9][10] It provides not only the equilibrium dissociation constant (K_D) but also the kinetic rate constants for association (k_a) and dissociation (k_d).[10]

In an SPR experiment, one of the binding partners (the "ligand" in SPR terminology, which in our case is the Carboxy-Kinase protein) is immobilized on a sensor chip with a gold surface.[11] The other binding partner (the "analyte," our test compounds) is flowed over this surface.[12] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle of reflected light.[11][13] This change is proportional to the mass bound to the surface and is recorded in a sensorgram.[9]

SPR_Workflow cluster_prep Preparation cluster_spr SPR Experiment cluster_analysis Data Analysis P1 Purify Protein (Carboxy-Kinase) S1 Immobilize Protein on Sensor Chip P1->S1 P2 Prepare Ligands (Test & Standard) S2 Inject Ligand (Analyte) P2->S2 S1->S2 Multiple Cycles (Different Concentrations) S3 Measure Binding (Sensorgram) S2->S3 Multiple Cycles (Different Concentrations) S4 Regenerate Surface S3->S4 Multiple Cycles (Different Concentrations) A1 Fit Sensorgram Data S3->A1 S4->S2 Multiple Cycles (Different Concentrations) A2 Determine k_a, k_d, K_D A1->A2

Caption: Workflow for a typical Surface Plasmon Resonance experiment.

  • Protein and Ligand Preparation:

    • Express and purify Carboxy-Kinase to >95% purity.

    • Prepare stock solutions of 3-(2-Carboxyethyl)-2-methylbenzoic acid and CK-Inhibitor-A in a suitable buffer (e.g., PBS with 0.05% Tween-20). Ensure the buffer for the ligands is identical to the running buffer for the SPR experiment to minimize bulk refractive index effects.

  • Immobilization of Carboxy-Kinase:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the Carboxy-Kinase solution over the activated surface to achieve the desired immobilization level (typically aiming for a level that will give a maximal response of ~100 Resonance Units (RU) for the analyte to avoid mass transport limitations).

    • Deactivate any remaining active esters with an injection of ethanolamine-HCl.

  • Binding Analysis:

    • Inject a series of concentrations of 3-(2-Carboxyethyl)-2-methylbenzoic acid (e.g., from 0.1 to 10 times the expected K_D) over the immobilized Carboxy-Kinase surface.[12]

    • Each injection cycle should consist of an association phase (when the analyte is flowing over the surface) and a dissociation phase (when only running buffer is flowing).

    • Between cycles, regenerate the sensor surface with a suitable regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove all bound analyte.

    • Repeat the binding analysis with CK-Inhibitor-A using an appropriate concentration range.

    • Include buffer-only injections (blanks) to subtract any systematic drift or non-specific binding to the surface.

  • Data Analysis:

    • Process the raw sensorgram data by subtracting the reference surface signal and the blank injections.

    • Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k_a), the dissociation rate constant (k_d), and the equilibrium dissociation constant (K_D = k_d/k_a).

Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive

ITC is considered the gold standard for measuring binding thermodynamics.[14] It directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[15][16]

An ITC instrument consists of a reference cell and a sample cell.[14] The sample cell contains one of the binding partners (e.g., Carboxy-Kinase), and the other binding partner (the ligand) is in a syringe.[15] Small aliquots of the ligand are titrated into the sample cell, and the instrument measures the minute heat changes that occur upon binding.[16] The heat change per injection is plotted against the molar ratio of the reactants to generate a binding isotherm, which is then fit to a binding model.

ITC_Workflow cluster_prep Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare Protein (Carboxy-Kinase) I1 Load Protein into Sample Cell P1->I1 P2 Prepare Ligands (Test & Standard) I2 Load Ligand into Syringe P2->I2 I3 Titrate Ligand into Sample Cell I1->I3 I2->I3 I4 Measure Heat Change I3->I4 Repeated Injections A1 Generate Binding Isotherm I4->A1 A2 Fit Data to Binding Model A1->A2 A3 Determine K_D, n, ΔH, ΔS A2->A3

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